(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3R)-3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652325 | |
| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404577-34-0 | |
| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYLETHYL (3R)-3-[(METHYLSULFONYL)OXY]-1-PIPERIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Cornerstone Chiral Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Mechanism of (R)-1-N-Boc-3-Methanesulfonyloxypiperidine
This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its value lies in the unique combination of a stereodefined piperidine core, a stable Boc-protecting group, and a highly reactive methanesulfonate (mesylate) leaving group.[1] This structure allows for precise, stereospecific introduction of the piperidine moiety into complex molecules through nucleophilic substitution reactions. The starting material for this synthesis, (R)-1-Boc-3-hydroxypiperidine, is a readily available chiral alcohol that serves as a versatile precursor for creating enantiomerically pure active pharmaceutical ingredients (APIs).[2] This guide provides a detailed exploration of the synthesis, mechanism, and practical considerations for the preparation of this essential intermediate.
The Synthetic Strategy: Activating a Poor Leaving Group
The core of this synthesis is the conversion of a hydroxyl group (-OH) into a methanesulfonyloxy group (-OMs). In organic synthesis, the hydroxyl group is notoriously a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water, has a pKa that makes the hydroxide ion (HO-) a relatively strong base.[3] To facilitate substitution at this position, the hydroxyl group must first be converted into a group that readily departs upon nucleophilic attack.
By reacting the alcohol with methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a mesylate ester. The resulting mesylate anion (MsO-) is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms, making it a very weak base.[3][4] This activation is critical as it enables chemists to perform subsequent SN2 reactions efficiently and under mild conditions, avoiding the harsh acidic environments that could lead to side reactions or loss of stereochemical integrity.[4]
Overall Synthesis Scheme
The transformation is a straightforward, high-yielding reaction that retains the stereochemistry of the chiral center.
Caption: General reaction scheme for the mesylation of (R)-1-Boc-3-hydroxypiperidine.
Detailed Experimental Protocol
This protocol is a self-validating system, where the rationale behind each step is explained to ensure reproducibility and safety.
Materials:
-
(R)-1-Boc-3-hydroxypiperidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).
-
Rationale: Anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.
-
Rationale: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product.
-
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution.
-
Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the acid from causing degradation of the starting material or product.
-
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: Slow, dropwise addition is critical for controlling the reaction's exothermicity. A slight excess of MsCl ensures complete conversion of the starting alcohol.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The reaction is typically rapid, but allowing it to proceed to completion at room temperature ensures a high yield.
-
-
Aqueous Workup: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.
-
Rationale: Washing with NaHCO₃ removes any remaining HCl and unreacted MsCl. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is necessary before solvent evaporation.
-
-
Product Isolation: The resulting product, this compound, is typically obtained as a white to off-white solid and is often of sufficient purity for use in subsequent steps without further purification.[1]
Reaction Mechanism: Retention of Stereochemistry
The mesylation of an alcohol proceeds via a nucleophilic substitution reaction on the sulfur atom of methanesulfonyl chloride. A critical aspect of this mechanism is that the chiral carbon of the piperidine ring is not directly involved in the bond-forming or bond-breaking steps.[3][5] This ensures that the absolute configuration of the stereocenter is retained.
Mechanism Steps:
-
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This displaces the chloride ion.
-
Deprotonation: The added base (triethylamine) removes the proton from the now positively charged oxygen atom, yielding the neutral mesylate ester and triethylammonium chloride.
Caption: Mechanism of mesylation showing retention of stereochemistry at the chiral center.
Data Summary
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 404577-34-0 | [1][6] |
| Molecular Formula | C₁₁H₂₁NO₅S | [1][6] |
| Molecular Weight | 279.35 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Purity | ≥98% | [1][7] |
| Storage Conditions | 2-8°C, under dry seal | [1][7] |
Conclusion
The synthesis of this compound from its corresponding alcohol is a robust and indispensable transformation in pharmaceutical chemistry. The procedure is high-yielding, operationally simple, and critically, proceeds with complete retention of stereochemistry. Understanding the underlying mechanism—the activation of a poor leaving group without affecting the chiral center—is fundamental to its successful application. This guide provides the necessary theoretical framework and practical protocol for researchers and drug development professionals to confidently utilize this key chiral intermediate in the synthesis of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemuniverse.com [chemuniverse.com]
- 7. lab-chemicals.com [lab-chemicals.com]
A Technical Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: Properties, Synthesis, and Applications
Executive Summary: (R)-1-N-Boc-3-methanesulfonyloxypiperidine is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional structure, featuring a Boc-protected amine, a stereodefined carbon center, and an activated methanesulfonyl (mesylate) leaving group, makes it an exceptionally valuable intermediate for constructing complex, stereochemically defined piperidine-containing molecules. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, and critical applications, with a focus on the underlying chemical principles that drive its utility for researchers and drug development professionals.
Introduction: The Strategic Importance of a Chiral Piperidine Intermediate
The piperidine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals and natural products.[1] Introducing chirality into this six-membered heterocyclic ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[2][3][4] this compound, hereafter referred to as (R)-Boc-3-OMs-piperidine, serves as a high-value intermediate precisely for this purpose.
Its strategic importance is threefold:
-
Stereochemical Control: The (R)-configuration at the C3 position is fixed, allowing chemists to introduce this specific stereocenter into a target molecule, which is often critical for precise interaction with biological targets like enzymes and receptors.[1]
-
Orthogonal Reactivity: The tert-butyloxycarbonyl (Boc) group protects the ring nitrogen, rendering it unreactive under a wide range of conditions, thus directing reactivity to the C3 position.[1] This protecting group can be cleanly removed later in a synthetic sequence under acidic conditions.[1]
-
Activated Leaving Group: The methanesulfonate (mesylate, OMs) group at the C3 position is an excellent leaving group, primed for nucleophilic substitution (SN2) reactions. This facilitates the efficient and stereospecific introduction of a wide variety of functional groups.[5]
These features combined make (R)-Boc-3-OMs-piperidine a cornerstone for the synthesis of complex pharmaceutical agents, including protease inhibitors and receptor modulators.[5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of (R)-Boc-3-OMs-piperidine is essential for its effective use and quality control.
Physical Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 404577-34-0 | [5][6] |
| Molecular Formula | C₁₁H₂₁NO₅S | [5][7] |
| Molecular Weight | 279.35 g/mol | [5][6] |
| Appearance | White to Off-White Solid | [5] |
| Boiling Point | ~407.2°C at 760 mmHg | [5] |
| Storage | 2-8°C, under dry conditions | [5][6] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the material. Key expected features are:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the Boc group (a singlet at ~1.46 ppm), the mesyl group (a singlet at ~3.0 ppm), and distinct multiplets for the piperidine ring protons. The proton at the C3 position, bearing the mesylate, will typically appear as a downfield multiplet due to the electron-withdrawing effect of the sulfonate ester.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl of the mesyl group (~38 ppm), and the carbons of the piperidine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands. Key peaks include the C=O stretch of the Boc carbamate (~1690 cm⁻¹) and the strong, symmetric, and asymmetric S=O stretches of the mesylate group (~1350 cm⁻¹ and ~1170 cm⁻¹, respectively).[5]
Synthesis and Purification: A Validated Protocol
(R)-Boc-3-OMs-piperidine is synthesized from its corresponding alcohol, (R)-1-Boc-3-hydroxypiperidine. The reaction is a classic mesylation, where the hydroxyl group is converted into a sulfonate ester.
Reaction Scheme
Caption: Synthesis of (R)-Boc-3-OMs-piperidine from its alcohol precursor.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and purification steps.
-
Preparation: To a stirred solution of (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Causality: Anhydrous DCM is used as it is a non-protic solvent that will not react with the highly electrophilic methanesulfonyl chloride. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing side reactions.
-
-
Reaction: Cool the mixture to 0°C using an ice bath. Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.
-
Causality: The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent the formation of undesired byproducts, and ensure safety.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Causality: The bicarbonate solution neutralizes any remaining acid and quenches the excess methanesulfonyl chloride.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure (R)-Boc-3-OMs-piperidine as a white solid.
-
Validation: Confirm the identity and purity of the final product using NMR and IR spectroscopy, comparing the obtained spectra with reference data.
Chemical Reactivity and Synthetic Applications
The primary utility of (R)-Boc-3-OMs-piperidine lies in its role as an electrophile in SN2 reactions. The mesylate group is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles with inversion of stereochemistry at the C3 position.
Caption: General SN2 reaction pathway for (R)-Boc-3-OMs-piperidine.
Key Applications in Drug Synthesis
This building block is instrumental in synthesizing various therapeutic agents. For example, it is a key intermediate for creating substituted 3-aminopiperidines, which are core components of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used to treat type 2 diabetes, such as linagliptin and alogliptin.[8][9][10]
Typical Workflow:
-
Azide Displacement: Reaction of (R)-Boc-3-OMs-piperidine with sodium azide (NaN₃) yields (S)-1-Boc-3-azidopiperidine. This occurs with complete inversion of stereochemistry.
-
Reduction: The resulting azide is then reduced (e.g., via catalytic hydrogenation or Staudinger reaction) to the corresponding primary amine, (S)-1-Boc-3-aminopiperidine.
-
Further Elaboration: This chiral amine can then be coupled with other fragments to build the final active pharmaceutical ingredient (API).
Safety, Handling, and Storage
Proper handling of (R)-Boc-3-OMs-piperidine and related sulfonate esters is critical due to their chemical nature.
-
Hazard Class: Sulfonate esters are potent alkylating agents and should be handled with care.[11] While the risk is often associated with smaller, more volatile esters like methyl methanesulfonate, caution is always warranted.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[14] Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent hydrolysis and ensure long-term stability.[5][6]
-
Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a sophisticated and highly enabling chemical intermediate. Its well-defined stereochemistry, protected nitrogen, and activated leaving group provide a reliable and versatile platform for the synthesis of complex chiral molecules. For researchers in drug discovery and process development, a comprehensive understanding of its properties, synthetic methods, and reactivity profile is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. This compound [myskinrecipes.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. labshake.com [labshake.com]
- 8. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 9. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pqri.org [pqri.org]
- 13. pqri.org [pqri.org]
- 14. capitalresin.com [capitalresin.com]
A-1-N-Boc-3-methanesulfonyloxypiperidine: A Spectroscopic Guide for Drug Discovery
Abstract
(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a pivotal chiral building block in contemporary medicinal chemistry. Its dual-functionality, featuring a Boc-protected amine and a reactive mesylate leaving group, enables stereospecific nucleophilic substitutions crucial for synthesizing complex pharmaceutical agents. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization and quality control of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Molecular Structure and its Spectroscopic Implications
The structure of this compound dictates its unique spectroscopic signature. The piperidine ring, held in a chair conformation, the bulky tert-butoxycarbonyl (Boc) protecting group, and the methanesulfonyloxy (mesylate) group all contribute distinct features to the NMR, IR, and MS spectra. Understanding these contributions is paramount for accurate structural elucidation and purity assessment.
A Senior Application Scientist's Guide to (R)-1-N-Boc-3-methanesulfonyloxypiperidine: Synthesis, Reactivity, and Application as a Chiral Building Block
Abstract: This technical guide provides an in-depth analysis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a pivotal chiral building block in modern medicinal chemistry. We will explore its synthesis from its corresponding alcohol precursor, dissect its characteristic reactivity in stereospecific nucleophilic substitution reactions, and contextualize its utility through a relevant case study in pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex, enantiomerically pure molecules.
The Strategic Imperative for Chiral Piperidines in Drug Design
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its conformational flexibility, which allows for optimal binding to biological targets.[3]
When a stereocenter is introduced onto the piperidine ring, it unlocks the potential for significant improvements in a drug candidate's profile. The introduction of chirality can profoundly influence a molecule's potency, selectivity for its target, pharmacokinetic properties (ADME), and can even mitigate off-target effects or toxicity.[4][5] Consequently, the development of robust methods for synthesizing enantiomerically pure piperidine derivatives is a central focus in medicinal chemistry.[6] this compound serves as a quintessential example of a chiral intermediate designed for this purpose, providing a reliable and stereocontrolled entry point to a vast chemical space.
Physicochemical and Handling Data
For practical laboratory use, the key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 404577-34-0 | [7][8] |
| Molecular Formula | C₁₁H₂₁NO₅S | [7][9] |
| Molecular Weight | 279.35 g/mol | [7][8] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 407.2°C at 760 mmHg | [7] |
| Storage | 2-8°C, under dry conditions | [7][8] |
| MDL Number | MFCD09953026 | [7][10] |
Synthesis and Stereochemical Integrity
The title compound is not typically synthesized de novo but is prepared from its corresponding chiral alcohol, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves the activation of the hydroxyl group by converting it into a methanesulfonate (mesylate) ester. This transformation is critical as it converts a poor leaving group (-OH) into an excellent one (-OMs), priming the molecule for subsequent nucleophilic substitution.
The choice of methanesulfonyl chloride is deliberate; it is a highly reactive and cost-effective reagent. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions, including the acid-catalyzed removal of the Boc protecting group.[11]
Workflow: Preparation from (R)-1-Boc-3-hydroxypiperidine
Caption: Synthetic activation of the C3 hydroxyl group.
Experimental Protocol: Mesylation of (R)-1-Boc-3-hydroxypiperidine
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Quenching & Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by flash chromatography.
Core Reactivity: Stereospecific Nucleophilic Substitution
The synthetic value of this compound lies in its predictable reactivity. The methanesulfonate group at the C3 position is an excellent leaving group, facilitating nucleophilic displacement by a wide range of nucleophiles (e.g., amines, azides, thiols, carbanions).
Crucially, this reaction proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism . A fundamental consequence of the S(_N)2 pathway is the inversion of stereochemistry at the electrophilic carbon center. This stereospecificity is the cornerstone of its utility. When a nucleophile attacks the C3 carbon of the (R)-mesylate, it does so from the face opposite to the leaving group, resulting in a product with the (S) configuration.
This predictable stereochemical outcome allows chemists to design synthetic routes with absolute control over the chirality of the final product, a non-negotiable requirement in pharmaceutical development.[12]
Mechanism: S(_N)2 Inversion of Configuration
Caption: Stereochemical outcome of S(_N)2 displacement.
Case Study: A Key Building Block for Kinase Inhibitors like Ibrutinib
To illustrate the practical application of this class of chiral intermediates, we can examine the synthesis of Ibrutinib (Imbruvica®), a potent, orally active inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers.[13]
The structure of Ibrutinib features an (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. The specific (R)-stereochemistry of the piperidine moiety is critical for its high affinity and biological activity.
While the final product has an (R) configuration, the key C-N bond-forming step proceeds with inversion of stereochemistry. Therefore, the synthesis logically starts from the opposite enantiomer, (S)-1-Boc-3-hydroxypiperidine .[14][15] This precursor is mesylated to form (S)-1-N-Boc-3-methanesulfonyloxypiperidine, which then reacts with the pyrazolopyrimidine core. The nitrogen atom of the pyrazole ring acts as the nucleophile, displacing the mesylate and inverting the stereocenter to yield the desired (R)-configuration in the coupled product.
This example perfectly highlights the logic of stereocontrolled synthesis: the (R)-mesylate described in this guide would be used to synthesize products requiring an (S)-piperidine substituent.
Workflow: N-Alkylation in Ibrutinib Synthesis
Caption: Key bond formation in the synthesis of an Ibrutinib precursor.
Representative Protocol: N-Alkylation of Pyrazolopyrimidine Core
-
Setup: To a dry flask under a nitrogen atmosphere, add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).[16]
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Electrophile: Add a solution of the chiral mesylate (e.g., (S)-1-N-Boc-3-methanesulfonyloxypiperidine for the Ibrutinib synthesis, 1.2-1.5 eq.) in DMF.
-
Heating: Heat the reaction mixture to 55-65°C and stir for 10-16 hours.[16]
-
Monitoring: Monitor the reaction by HPLC or LC-MS for the consumption of the starting materials.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The resulting crude product is typically purified by column chromatography on silica gel to yield the enantiomerically pure N-alkylated product.
Conclusion
This compound is a high-value chiral building block that offers a reliable and predictable method for introducing a C3-substituted piperidine moiety with absolute stereochemical control. Its utility is rooted in the combination of a stable amine protecting group (Boc) and a highly reactive leaving group (mesylate). The predictable S(_N)2 reactivity, which proceeds with a clean inversion of configuration, makes it an indispensable tool for medicinal chemists. By enabling the precise construction of chiral centers, this reagent and its enantiomer play a critical role in the synthesis of complex pharmaceutical agents, ultimately contributing to the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. labshake.com [labshake.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medkoo.com [medkoo.com]
- 14. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 16. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
An In-depth Technical Guide to (R)-1-N-Boc-3-methanesulfonyloxypiperidine in Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] The introduction of stereochemistry into this motif profoundly influences molecular recognition, enhancing biological activity, selectivity, and pharmacokinetic profiles while potentially mitigating off-target effects.[3][4][5] This guide provides a comprehensive technical overview of (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a versatile and highly valuable chiral building block. We will explore its synthesis from enantiopure precursors, detail its fundamental reactivity, and present its strategic application in the construction of complex, biologically active molecules, thereby offering researchers a practical framework for its effective utilization in drug discovery programs.
The Strategic Importance of Chiral Piperidines
The overrepresentation of the piperidine ring in pharmaceuticals is not coincidental. Its saturated, six-membered heterocyclic structure offers an ideal three-dimensional scaffold to project substituents into the binding pockets of biological targets. Introducing a chiral center, as in 3-substituted piperidines, adds a critical layer of complexity and specificity. The distinct spatial arrangement of substituents in (R) and (S) enantiomers can lead to dramatic differences in target engagement, potency, and safety.[2][5]
The molecule this compound is engineered for synthetic utility. It provides a stable, enantiomerically pure piperidine core where:
-
The (R)-stereocenter is pre-defined, allowing for stereocontrolled synthesis.
-
The N-Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing its interference in subsequent reactions and enhancing solubility in organic solvents.[1] It can be readily removed under acidic conditions.
-
The methanesulfonyloxy (mesylate) group is an excellent leaving group, activating the C3 position for nucleophilic displacement.[6]
This combination makes the title compound a powerful electrophile for introducing the (R)-piperidine-3-yl moiety into a target molecule, typically via an SN2 reaction.
Synthesis and Characterization
The synthesis of this compound is a two-stage process that hinges on first securing its enantiopure precursor, (R)-1-N-Boc-3-hydroxypiperidine.
Accessing the Chiral Precursor: (R)-1-N-Boc-3-hydroxypiperidine
Two primary strategies dominate the preparation of this key chiral alcohol:
-
Biocatalytic Asymmetric Reduction: This modern approach utilizes ketoreductase (KRED) enzymes or whole-cell systems to reduce the prochiral ketone, N-Boc-3-piperidone.[7] This method is highly favored for its exceptional enantioselectivity (often >99% ee), mild reaction conditions, and environmental compatibility.[8][9]
-
Chemical Chiral Resolution: A more traditional route involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent, such as L-camphorsulfonic acid or D-pyroglutamic acid, to selectively crystallize one diastereomeric salt.[10][11] The desired enantiomer is then liberated and protected with a Boc group. While effective, this method is inherently limited to a theoretical maximum yield of 50%.
The overall workflow from the common precursor N-Boc-3-piperidone is illustrated below.
Caption: Synthetic workflow to the target intermediate.
Activation via Mesylation
The conversion of the hydroxyl group into a mesylate is a critical activation step. The electron-withdrawing nature of the sulfonyl group transforms the oxygen into a highly effective leaving group, priming the molecule for nucleophilic attack.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) dropwise to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often used directly in the next step or can be purified by column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric purity should be re-verified by chiral HPLC.[12]
Reactivity and Strategic Application
The primary utility of this compound lies in its predictable reactivity as an electrophile in SN2 reactions.
The SN2 Displacement with Inversion of Stereochemistry
When a nucleophile attacks the C3 carbon, it displaces the mesylate leaving group from the opposite face. This results in a complete inversion of the stereocenter, transforming the (R)-configured starting material into an (S)-configured product. This stereochemical fidelity is paramount in asymmetric synthesis, allowing for the precise installation of the (S)-3-aminopiperidine, (S)-3-alkoxypiperidine, or other (S)-3-substituted piperidine cores.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound [myskinrecipes.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. chemicalpapers.com [chemicalpapers.com]
A Senior Application Scientist's Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Cornerstone Chiral Building Block for API Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2][3][4] The introduction of stereocenters into this heterocyclic ring system profoundly influences a molecule's interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical examination of (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a highly valuable chiral intermediate. We will explore its synthesis from its chiral alcohol precursor, elucidate the critical role of the methanesulfonyl group in facilitating stereospecific nucleophilic substitution, and detail its application in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document serves as a practical resource, combining established chemical principles with actionable experimental protocols for professionals in the field of drug discovery and development.
The Strategic Importance of Chiral Piperidines in Modern Drug Design
The overrepresentation of the piperidine motif in pharmaceuticals is no coincidence. This six-membered nitrogenous heterocycle offers a unique combination of properties: it can modulate both lipophilicity and aqueous solubility, serve as a rigid scaffold to orient functional groups, and its nitrogen atom can act as a key hydrogen bond acceptor or be functionalized to fine-tune basicity.[1][4]
Introducing a chiral center elevates the piperidine scaffold from a simple structural element to a sophisticated tool for stereospecific drug design.[1] The benefits are manifold:
-
Enhanced Biological Activity and Selectivity: Chiral molecules can exhibit differential binding to stereospecific biological targets like enzymes and receptors, leading to one enantiomer being significantly more active than the other.
-
Modulated Physicochemical Properties: The spatial arrangement of substituents on a chiral piperidine ring can alter properties like solubility and crystal packing.[2]
-
Improved Pharmacokinetics: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduced Off-Target Toxicity: By designing drugs with high selectivity for their intended target, the potential for adverse effects caused by interactions with other biological molecules is minimized.[2][3]
This compound emerges as a critical reagent in this context. It provides a stable, pre-activated, and enantiomerically pure source of the (R)-piperidine core, ready for incorporation into complex molecular architectures.
Physicochemical Properties and Structural Analysis
This compound is a stable, crystalline solid under standard conditions. Its structure is defined by three key components: the piperidine ring, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and the methanesulfonate (mesylate) group on the chiral carbon at the 3-position.
| Property | Value |
| CAS Number | 404577-34-0 |
| Molecular Formula | C₁₁H₂₁NO₅S |
| Molecular Weight | 279.35 g/mol [5] |
| Boiling Point | 407.2°C at 760 mmHg[5] |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under dry conditions[5] |
-
The Boc Group: The tert-butoxycarbonyl group serves as an essential protecting group for the piperidine nitrogen. It renders the nitrogen non-nucleophilic and non-basic, preventing it from participating in undesired side reactions during synthesis. It can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), at a later stage to reveal the secondary amine for further functionalization.
-
The Mesylate Group: The methanesulfonate (mesyl) group is the key to the molecule's utility. It transforms the hydroxyl group of its precursor into an exceptionally good leaving group, primed for nucleophilic displacement. This feature is central to its application in API synthesis.
Characterization is typically confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure and the presence of the Boc and mesyl groups.[6][7] Infrared (IR) spectroscopy would show characteristic absorptions for the sulfonate and carbamate functional groups.
Synthesis: A Two-Step Activation Pathway
The preparation of this compound is a robust and high-yielding two-step process starting from the corresponding chiral alcohol, (R)-1-N-Boc-3-hydroxypiperidine.
Step 1: Preparation of the Precursor, (R)-1-N-Boc-3-hydroxypiperidine
The enantiopurity of the final product is established at this stage. (R)-1-N-Boc-3-hydroxypiperidine is a well-known chiral building block itself.[8] Its synthesis is typically achieved via two main strategies:
-
N-Boc Protection of (R)-3-hydroxypiperidine: If the chiral alcohol is commercially available, it can be readily protected. A common method involves reacting (R)-3-hydroxypiperidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine.[9]
-
Asymmetric Reduction of N-Boc-3-piperidone: A more elegant approach involves the stereoselective reduction of the prochiral ketone, N-Boc-3-piperidone.[10] This is often accomplished using biocatalysis, employing ketoreductase (KRED) enzymes or whole-cell systems (like Baker's yeast) that can produce the (R)- or (S)-alcohol with very high enantiomeric excess (>99% ee).[11][12][13][14][15][16] This method is highly efficient and environmentally friendly.[13]
Step 2: Mesylation of (R)-1-N-Boc-3-hydroxypiperidine
This is the critical activation step. The hydroxyl group of the alcohol is a poor leaving group for nucleophilic substitution because hydroxide (HO⁻) is a strong base.[17] To facilitate the desired reaction, it is converted into a methanesulfonate (mesylate) ester, which is an excellent leaving group.
Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is used to neutralize the HCl byproduct generated during the reaction.[17] Importantly, this reaction occurs at the oxygen atom and does not affect the stereochemistry of the chiral carbon center.[17]
Experimental Protocol: Mesylation
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (R)-1-N-Boc-3-hydroxypiperidine (1.0 equiv.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Base Addition: Add triethylamine (approx. 1.5 equiv.) to the solution.
-
Reagent Addition: Slowly add methanesulfonyl chloride (approx. 1.1-1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching & Workup: Once the reaction is complete, quench by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine to remove excess reagents and byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, this compound, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization or flash column chromatography.
A similar procedure is documented in patent literature for the synthesis of the (S)-enantiomer.[18]
Causality Explained: Why the Mesylate is a Superior Leaving Group
The efficacy of this compound hinges on the exceptional ability of the mesylate group to depart during a nucleophilic substitution reaction. A good leaving group must be able to stabilize the negative charge it acquires upon bond cleavage.[18]
-
Hydroxide (⁻OH): A very poor leaving group. It is the conjugate base of water (pKa ≈ 15.7), making it a strong base and thus unstable as an independent anion.
-
Mesylate (⁻OMs): An excellent leaving group. It is the conjugate base of methanesulfonic acid (pKa ≈ -1.9), a very strong acid. The resulting mesylate anion is highly stable due to the delocalization of its negative charge across the three oxygen atoms through resonance.[19][20] This charge distribution significantly lowers its energy, making its departure from the carbon center energetically favorable.
Application in API Synthesis: Stereospecific Incorporation
The primary utility of this chiral building block is to introduce the (R)-3-piperdinyl moiety into a target molecule via a nucleophilic substitution (Sₙ2) reaction. In this reaction, a nucleophile attacks the carbon atom bearing the mesylate group, displacing it and forming a new carbon-nucleophile bond.
A critical and field-proven insight is that the Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the chiral center (a Walden inversion). This means that if you start with the (R) -mesylate, the resulting product will have the (S) -configuration at that carbon. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis.
Case Study: Synthesis of Ibrutinib and Related Structures
Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) used to treat certain cancers.[11][21] The final drug possesses an (R) -chiral center on the piperidine ring. To achieve this, synthetic routes utilize the (S) -enantiomer of the mesylate, which, upon Sₙ2 reaction with the pyrazole core, inverts to the required (R)-configuration.[22][21][23]
Conversely, the title compound, This compound , is the ideal starting material for synthesizing the enantiomer of the Ibrutinib intermediate or other APIs that specifically require an (S) -piperidine stereocenter.
General Protocol: Sₙ2 Coupling Reaction
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve the nucleophilic partner (e.g., the pyrazole core, 1.0 equiv.) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.), to deprotonate the nucleophile if necessary.
-
Reagent Addition: Add this compound (1.0-1.2 equiv.) to the mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) to facilitate the substitution reaction.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the resulting (S)-coupled product by flash column chromatography or recrystallization.
This general protocol is adapted from procedures described for the synthesis of Ibrutinib intermediates.[18][23]
Conclusion
This compound stands as a testament to the power of strategic molecular design. By combining a stable protecting group with a highly effective leaving group on an enantiomerically pure scaffold, it provides medicinal chemists with a reliable and versatile tool. Its predictable reactivity in Sₙ2 reactions, which proceeds with a clean inversion of stereochemistry, allows for the precise and controlled installation of the (S)-3-aminopiperidine core into complex drug candidates. Understanding the synthesis, activation, and stereospecific application of this building block is essential for any professional engaged in the state-of-the-art development of chiral pharmaceuticals.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 11. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. purechemistry.org [purechemistry.org]
- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 20. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 21. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 22. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 23. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]
A Technical Guide to the Stereoselective Synthesis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Abstract
(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a pivotal chiral building block in modern medicinal chemistry. Its stereodefined piperidine core, coupled with a versatile mesylate leaving group, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1] This guide provides an in-depth exploration of the primary stereoselective strategies for its synthesis, designed for researchers, chemists, and professionals in drug development. We will dissect two robust synthetic paradigms: the modern approach of asymmetric biocatalytic reduction and the classical method of chiral resolution. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers a comparative analysis to guide synthetic route selection.
Introduction: The Strategic Importance of a Chiral Building Block
The piperidine scaffold is a privileged structure in pharmacology, present in a multitude of FDA-approved drugs and clinical candidates.[2][3][4] The precise three-dimensional orientation of substituents on this ring is frequently critical for target engagement, biological activity, and selectivity. The title compound, this compound, serves as a quintessential example of a high-value intermediate.
-
The (R)-Stereocenter: Establishes a specific chiral identity early in a synthetic sequence, which is crucial for interacting with chiral biological targets like enzymes and receptors.
-
The N-Boc Group: Provides robust protection of the piperidine nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions.[5]
-
The Mesylate Group: Functions as an excellent leaving group for SN2 reactions, enabling the stereospecific introduction of a wide array of nucleophiles at the C3 position with inversion of configuration.[1]
This guide focuses on the synthesis of this molecule, which fundamentally breaks down into two key stages: the stereoselective formation of the precursor alcohol, (R)-1-N-Boc-3-hydroxypiperidine, followed by its conversion to the target mesylate.
Figure 1: High-level overview of the two-stage synthetic strategy.
Stage 1, Method A: Asymmetric Biocatalytic Reduction
The asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme represents the state-of-the-art in producing the (R)- or (S)-enantiomer of 1-N-Boc-3-hydroxypiperidine with exceptional purity.[6]
Scientific Rationale
-
Expertise & Causality: Biocatalysis offers unparalleled stereoselectivity, often achieving >99% enantiomeric excess (ee). Enzymes like KREDs create a highly specific chiral pocket that binds the substrate in a preferred orientation, allowing a cofactor (typically NADPH) to deliver a hydride to only one face of the carbonyl.[7] This method avoids the 50% theoretical yield limit of classical resolution and operates under mild, environmentally benign aqueous conditions.[6]
-
Trustworthiness through Cofactor Recycling: The high cost of the NADPH cofactor would render this method impractical on a large scale. Therefore, a self-validating and economically viable protocol must include a cofactor regeneration system. This is commonly achieved by coupling the KRED with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate NADPH in situ.[7][8]
Figure 2: Workflow for KRED-catalyzed asymmetric reduction with GDH-mediated cofactor regeneration.
Experimental Protocol: Bioreduction
This protocol is a representative example based on optimized procedures found in the literature for the synthesis of the (S)-enantiomer, which is more commonly reported.[7][8] The synthesis of the (R)-enantiomer would require screening for a KRED with the opposite stereopreference.
-
Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 6.5-7.5).
-
Reagent Addition: Add D-glucose (e.g., 1.1-1.3 equivalents relative to substrate), NADP+ (e.g., 0.001 eq), glucose dehydrogenase (GDH), and the selected ketoreductase (KRED).
-
Substrate Charging: Dissolve N-Boc-3-piperidone (1.0 eq) in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (typically 30-40°C). Monitor the reaction progress by HPLC or TLC. The pH may need to be controlled by the addition of a base (e.g., NaOH solution) as the oxidation of glucose produces gluconic acid.
-
Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by flash column chromatography if necessary.
Data Summary
| Parameter | Typical Value | Rationale / Causality |
| Substrate Conc. | 50-100 g/L | Higher concentrations are more economical but can lead to substrate/product inhibition of the enzyme. |
| Temperature | 30-40 °C | Optimal range for KRED activity. Higher temperatures can lead to enzyme denaturation.[8] |
| pH | 6.5 - 7.5 | Optimal pH for the coupled KRED/GDH system.[7] |
| Conversion | >99% | The regeneration system drives the reaction to completion. |
| Enantiomeric Excess | >99% | A direct result of the high fidelity of the enzyme's chiral binding pocket. |
Stage 1, Method B: Classical Chiral Resolution
This classical approach relies on the physical separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Scientific Rationale
-
Expertise & Causality: This method leverages the fundamental principle that diastereomers have different physical properties, including solubility. By reacting racemic (±)-3-hydroxypiperidine with a single enantiomer of a chiral acid (e.g., L-(-)-dibenzoyl-tartaric acid or L-camphorsulfonic acid), two diastereomeric salts are formed: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].[6][9] One of these salts will typically be less soluble in a given solvent system, allowing it to crystallize preferentially.
-
Trustworthiness & Limitations: While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. The success of the resolution is highly dependent on meticulous optimization of the solvent system and crystallization conditions to achieve high diastereomeric and enantiomeric purity.
Experimental Protocol: Resolution and Protection
-
Salt Formation: Dissolve racemic 3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., ethanol/MTBE mixture). Add a solution of the chiral resolving agent (e.g., L-camphorsulfonic acid, ~0.5 eq) in the same solvent.[9]
-
Crystallization: Allow the mixture to stir, possibly with gentle heating, then cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The optical purity can be enhanced by recrystallization.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or ammonia) to neutralize the chiral acid and liberate the free (R)-3-hydroxypiperidine. Extract the free amine into an organic solvent.
-
Boc Protection: To the solution of the chiral amine in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) and a base (e.g., triethylamine or saturated NaHCO₃ solution).[10][11] Stir at room temperature until the reaction is complete.
-
Purification: Perform an aqueous workup to remove salts and excess reagents. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography to obtain pure (R)-1-N-Boc-3-hydroxypiperidine.[5]
Stage 2: Methanesulfonylation of the Chiral Alcohol
This final step is a standard, high-yielding transformation that converts the hydroxyl group into a mesylate, activating it for subsequent nucleophilic substitution. This reaction proceeds with retention of configuration at the chiral center because the C-O bond is not broken.
Scientific Rationale
The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) is highly electrophilic at the sulfur atom. In the presence of a non-nucleophilic base like triethylamine (TEA), the alcohol is deprotonated, and the resulting alkoxide attacks the MsCl, displacing the chloride and forming the mesylate ester. The base also serves to neutralize the HCl byproduct generated during the reaction.
Experimental Protocol: Mesylation
-
Setup: Dissolve (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (~1.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.
-
Reagent Addition: Add methanesulfonyl chloride (~1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be used directly or purified further if needed.
Data Summary
| Parameter | Typical Value | Rationale / Causality |
| Equivalents of Base | 1.5 - 2.0 | An excess is required to deprotonate the alcohol and neutralize the HCl byproduct. |
| Equivalents of MsCl | 1.1 - 1.3 | A slight excess ensures complete conversion of the starting alcohol. |
| Temperature | 0 °C to RT | Initial cooling is necessary to manage the reaction's exothermicity and prevent side reactions. |
| Yield | >95% | This is typically a very efficient and high-yielding chemical transformation. |
Conclusion
The stereoselective synthesis of this compound is a critical process for the pharmaceutical industry. For laboratory-scale and process development where the highest enantiomeric purity and green chemistry principles are paramount, asymmetric biocatalytic reduction of N-Boc-3-piperidone is the superior strategy. It offers high yields, exceptional stereocontrol, and operates under mild conditions. Conversely, classical chiral resolution remains a viable, albeit less efficient, alternative that can be advantageous in scenarios where biocatalytic screening is not feasible or for specific large-scale manufacturing campaigns where the process has been historically established. The subsequent methanesulfonylation is a robust and straightforward step, reliably providing the target activated intermediate in high yield. The choice between these core strategies will ultimately depend on project-specific factors including scale, available resources, cost, and desired purity profile.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (R)-1-Boc-3-hydroxypiperidine | Chiral Building Block [benchchem.com]
- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. 1-Boc-3-hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
Chemical structure and properties of (R)-1-N-Boc-3-methanesulfonyloxypiperidine
An In-depth Technical Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Key Chiral Intermediate in Drug Development
Introduction
This compound is a synthetically versatile chiral building block of significant interest to the pharmaceutical and life sciences industries.[1] Its structure, featuring a piperidine core, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The molecule is strategically engineered with three key functional components: a stereodefined (R)-configured carbon center, a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a methanesulfonate (mesylate) ester at the 3-position.
This combination makes it an ideal intermediate for asymmetric synthesis. The Boc group provides stability and prevents the secondary amine from engaging in unwanted side reactions, while the mesylate functions as an excellent leaving group, activating the C-3 position for stereospecific nucleophilic substitution.[1][2][3] This guide offers a comprehensive examination of the chemical structure, physicochemical properties, synthesis, and critical applications of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Core Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its utility. The chiral center at the C-3 position is crucial for creating enantiomerically pure final products, a common requirement for modern therapeutics to ensure target specificity and reduce off-target effects.
Caption: Molecular structure of this compound.
Data Presentation: Physicochemical Properties
The following table summarizes key identifiers and physical properties of the compound, which are essential for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 404577-34-0 | [1][4][5] |
| Molecular Formula | C₁₁H₂₁NO₅S | [1][4][6] |
| Molecular Weight | 279.35 g/mol | [1][6] |
| Appearance | White to Off-White Solid | [1] |
| Boiling Point | 407.2°C at 760 mmHg (Predicted) | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | [6] |
| Storage Conditions | 2-8°C, under dry atmosphere | [1][4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established, two-step process starting from commercially available (R)-3-hydroxypiperidine. The process involves the protection of the piperidine nitrogen followed by the activation of the hydroxyl group.
Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine
The initial step is the protection of the secondary amine of (R)-3-hydroxypiperidine. This is critical to prevent the nitrogen from acting as a nucleophile in the subsequent mesylation step. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
The resulting product, (R)-1-Boc-3-hydroxypiperidine (CAS: 143900-43-0), is a stable, crystalline solid that serves as the direct precursor for the title compound.[7][8]
Step 2: Methanesulfonylation of (R)-1-Boc-3-hydroxypiperidine
This transformation is the core of the synthesis, converting the poorly reactive hydroxyl group into a highly effective mesylate leaving group. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3][9]
Causality Behind Experimental Choices:
-
Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesyl group. It is highly reactive towards nucleophiles like alcohols.[2]
-
Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[9] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. A nucleophilic base could compete with the alcohol and react with MsCl, leading to unwanted byproducts.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is aprotic and effectively dissolves the reactants without participating in the reaction.[9]
-
Temperature: The reaction is typically conducted at 0°C. This low temperature helps to control the exothermicity of the reaction and minimize potential side reactions, ensuring a clean conversion.[9]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Methanesulfonylation
-
Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Upon completion, transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with cold water, cold 1 M HCl, saturated aqueous NaHCO₃, and finally, saturated brine.[3] These washes serve to remove the triethylamine hydrochloride salt, excess base, and any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via column chromatography on silica gel.
Mechanistic Consideration: The reaction proceeds with retention of stereochemistry at the C-3 carbon because the carbon-oxygen bond of the alcohol is not broken during the mesylation process.[3] The nucleophilic attack occurs from the alcohol's oxygen onto the electrophilic sulfur atom of MsCl.
Applications in Asymmetric Synthesis
The primary value of this compound lies in its role as a versatile chiral electrophile. The mesylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the stereospecific introduction of various functional groups at the C-3 position, leading to the synthesis of diverse, enantiomerically pure piperidine derivatives.
Key Applications:
-
Synthesis of Chiral Amines: Displacement of the mesylate with an azide source (e.g., sodium azide) followed by reduction provides access to (S)-1-Boc-3-aminopiperidine. This product is a crucial intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, used in the treatment of type 2 diabetes.[10][11] The Sₙ2 reaction mechanism results in an inversion of stereochemistry from (R) to (S).
-
Formation of C-O and C-S Bonds: Reaction with oxygen nucleophiles (alkoxides, phenoxides) or sulfur nucleophiles (thiolates) allows for the synthesis of chiral ethers and thioethers, respectively.
-
Drug Discovery: The ability to easily introduce diverse functionalities makes this compound a valuable tool in lead optimization campaigns, where structure-activity relationships (SAR) are explored by modifying peripheral chemical groups.[1][]
Caption: Logical workflow for utilizing the title compound in synthesis.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Precursors: The reagent methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator and must be handled with extreme caution in a fume hood.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][4] This prevents degradation from moisture and ensures its long-term stability.
Conclusion
This compound is a high-value chemical intermediate that provides a reliable and stereocontrolled route to a variety of 3-substituted piperidine derivatives. Its well-defined structure, featuring orthogonal protecting and activating groups, makes it an indispensable tool for medicinal chemists. By enabling the efficient and predictable introduction of a chiral piperidine core, this compound continues to play a vital role in the discovery and development of new therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. labshake.com [labshake.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (R)-1-Boc-3-hydroxypiperidine 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Protocol for using (R)-1-N-Boc-3-methanesulfonyloxypiperidine in synthesis
An Application Guide to the Synthesis of Chiral Piperidines Using (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Introduction: The Strategic Value of a Chiral Building Block
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. Achieving stereochemical control is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
This compound (CAS: 404577-34-0) has emerged as a cornerstone chiral intermediate for the asymmetric synthesis of complex piperidine-containing structures.[3] Its utility stems from a strategically designed structure:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, ensuring its stability during multi-step synthetic sequences while allowing for facile deprotection under acidic conditions.[3]
-
An Activated Stereocenter: The (R)-configured C-3 position is functionalized with a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, priming this position for nucleophilic attack.[3]
This combination allows for the reliable introduction of a wide array of functional groups at the C-3 position via nucleophilic substitution, typically with inversion of stereochemistry, thereby providing access to a library of (S)-configured 3-substituted piperidines. This guide provides a comprehensive overview, field-proven protocols, and the causal logic behind experimental choices when utilizing this versatile reagent.
Reagent Profile and Safe Handling
Before use, it is critical to understand the physicochemical properties and handling requirements of the reagent.
| Property | Value |
| CAS Number | 404577-34-0[3][4][5][6] |
| Molecular Formula | C₁₁H₂₁NO₅S[3][4][5][6] |
| Molecular Weight | 279.35 g/mol [3] |
| Appearance | White to Off-White Solid[3] |
| Storage | 2-8°C, under dry conditions, sealed from moisture[3][6] |
Safety and Handling Precautions
While specific toxicity data for this exact compound is limited, it should be handled with the care afforded to all laboratory chemicals, particularly alkylating agents. Based on data for structurally related compounds, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][8]
-
Ventilation: Use this reagent in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[8][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][9]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[8]
-
Core Application: The Sₙ2 Reaction for Stereospecific Synthesis
The primary utility of this compound lies in its role as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the sulfonate group polarizes the C-O bond, rendering the C-3 carbon electron-deficient and highly susceptible to attack by nucleophiles.
The reaction proceeds via a backside attack mechanism, leading to a Walden inversion of the stereocenter. This is the cornerstone of its application in asymmetric synthesis, as the (R)-configuration of the starting material is reliably converted to the (S)-configuration in the product.
Caption: General Sₙ2 mechanism showing inversion of stereochemistry.
Protocol: Synthesis of (S)-1-N-Boc-3-(benzylamino)piperidine
This protocol details a representative Sₙ2 reaction using benzylamine as the nucleophile. This transformation is a key step towards synthesizing various biologically active molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in antidiabetic agents.[10][11][12]
Materials and Equipment
-
Reagents:
-
This compound
-
Benzylamine (freshly distilled)
-
Potassium carbonate (K₂CO₃, anhydrous, finely powdered)
-
Acetonitrile (CH₃CN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a 3-aminopiperidine derivative.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile. Stir the suspension at room temperature.
-
Expert Insight: Potassium carbonate acts as a base to neutralize the methanesulfonic acid byproduct, preventing protonation of the benzylamine nucleophile which would render it unreactive. Anhydrous conditions are crucial to prevent hydrolysis of the mesylate.
-
-
Addition of Nucleophile: Add benzylamine (1.2 eq) dropwise to the stirring suspension.
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material should be consumed over several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium mesylate) and wash the solid cake with a small amount of acetonitrile or DCM.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Expert Insight: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-N-Boc-3-(benzylamino)piperidine.
Versatility and Reaction Scope
The true power of this reagent lies in its compatibility with a wide range of nucleophiles, enabling access to diverse 3-substituted piperidines. The general protocol can be adapted for different nucleophiles, though reaction conditions may require optimization.
| Nucleophile Type | Example | Key Considerations |
| Amines (R-NH₂) | Aniline, Piperidine | A base (e.g., K₂CO₃, DIPEA) is typically required. |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Excellent for accessing 3-aminopiperidines after reduction (e.g., H₂/Pd-C). DMF is a common solvent. |
| Thiols (R-SH) | Thiophenol | A base is needed to deprotonate the thiol to the more nucleophilic thiolate.[13] |
| Alkoxides (R-O⁻) | Sodium Methoxide | Used to form 3-alkoxy-piperidines. Requires strictly anhydrous conditions. |
| Carbon Nucleophiles | Malonate Esters | A strong base (e.g., NaH) is needed to generate the enolate. |
Application in Pharmaceutical Synthesis
The chiral 3-substituted piperidine products derived from this reagent are critical intermediates in the synthesis of numerous pharmaceuticals.
-
(R)-3-amino-1-Boc-piperidine: This key intermediate, readily synthesized from the title mesylate via an azide displacement followed by reduction, is a building block for several DPP-IV inhibitors used to treat type-II diabetes, such as Alogliptin and Linagliptin.[10]
-
Substituted Piperidines: The broader class of molecules accessible through this chemistry is integral to developing central nervous system (CNS) agents, protease inhibitors, and receptor antagonists.[1][3]
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. labshake.com [labshake.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 11. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 12. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 13. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: (R)-1-N-Boc-3-Methanesulfonyloxypiperidine as a Key Chiral Building Block for Asymmetric Synthesis
Abstract
The substituted chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] (R)-1-N-Boc-3-methanesulfonyloxypiperidine has emerged as a highly valuable and versatile chiral building block for the efficient construction of these complex molecules. This guide provides an in-depth technical overview of its application in asymmetric synthesis. We will explore the underlying synthetic rationale, provide detailed, field-proven protocols for its preparation and subsequent nucleophilic displacement reactions, and discuss its utility through case studies relevant to drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon to access enantiomerically pure 3-substituted piperidines.
Introduction: The Strategic Advantage of this compound
This compound (CAS: 404577-34-0) is a trifunctional synthetic intermediate strategically designed for asymmetric synthesis. Its utility is derived from three key structural features:
-
Defined Stereocenter: The (R)-configuration at the C-3 position provides a fixed stereochemical starting point, crucial for building chiral drug candidates that interact specifically with biological targets.[4]
-
Orthogonal Protection: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This robust protecting group is stable under a wide range of nucleophilic and basic conditions, allowing for selective chemistry at the C-3 position. It can be readily removed under acidic conditions when desired.[4]
-
Activated Leaving Group: The hydroxyl group of the precursor, (R)-1-Boc-3-hydroxypiperidine, is converted to a methanesulfonate (mesylate, -OMs) ester. The mesylate is an excellent leaving group, rendering the C-3 carbon highly electrophilic and primed for nucleophilic attack.[5]
This combination allows for the stereospecific introduction of a wide variety of functional groups at the C-3 position, making it an indispensable tool in the synthesis of pharmaceuticals such as kinase inhibitors, anti-diabetic agents, and antipsychotics.[1][4][6][7]
Physicochemical Properties & Handling
| Property | Value |
| CAS Number | 404577-34-0 |
| Molecular Formula | C₁₁H₂₁NO₅S |
| Molecular Weight | 279.35 g/mol [5] |
| Appearance | White to Off-White Solid |
| Boiling Point | 407.2°C at 760 mmHg[5] |
| Storage | 2-8°C, under inert gas, keep dry[5] |
The Core Mechanism: Stereoinvertive Nucleophilic Substitution
The primary utility of this compound lies in its predictable reactivity via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. When a nucleophile attacks the electrophilic C-3 carbon, it does so from the side opposite to the mesylate leaving group. This "backside attack" forces an inversion of the stereocenter, transforming the (R)-configured starting material into an (S)-configured product. This stereochemical fidelity is the cornerstone of its use in asymmetric synthesis.
Caption: General workflow of the Sₙ2 reaction at the C-3 position.
This predictable inversion provides a robust and reliable method for accessing a diverse library of (S)-3-substituted piperidines from a single, readily available chiral precursor.
Protocol I: Preparation of this compound
The title compound is typically not purchased directly but prepared fresh from its more stable alcohol precursor, (R)-1-N-Boc-3-hydroxypiperidine. The following protocol describes a standard mesylation procedure.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent, non-protic solvent that dissolves the starting materials and does not interfere with the reaction.
-
Base: Triethylamine (TEA) is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is performed at 0°C to control the exotherm and prevent side reactions. Methanesulfonyl chloride is highly reactive.
-
Workup: The aqueous washes (HCl, NaHCO₃, brine) are critical for removing unreacted reagents, the triethylammonium hydrochloride salt, and ensuring the final product is pure.
Experimental Workflow
Caption: Workflow for the synthesis of the mesylate intermediate.
Step-by-Step Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-1-N-Boc-3-hydroxypiperidine (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 equiv) to the solution.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which often appears as a white solid or pale oil. The product is typically used in the next step without further purification.
Application Protocols: Synthesis of (S)-3-Substituted Piperidines
The true power of the mesylate intermediate is realized in its reaction with various nucleophiles.
Case Study 1: Synthesis of (S)-(+)-3-Amino-1-Boc-piperidine
Optically active 3-aminopiperidines are critical intermediates for numerous pharmaceuticals, particularly DPP-IV inhibitors like Alogliptin and Linagliptin used in the treatment of type-II diabetes.[6][8] A common and reliable method to synthesize the (S)-enantiomer is via an azide displacement followed by reduction.
Protocol 1A: Azide Displacement
-
Dissolve this compound (1.0 equiv) in dimethylformamide (DMF, approx. 0.3 M).
-
Add sodium azide (NaN₃, 3.0 equiv) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude (S)-1-N-Boc-3-azidopiperidine.
Protocol 1B: Reduction to Amine
-
Dissolve the crude azide from the previous step in methanol (MeOH, approx. 0.2 M).
-
Carefully add Palladium on carbon (10% Pd/C, 0.1 equiv) to the flask.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (via balloon or hydrogenation apparatus) at room temperature.
-
Stir vigorously for 6-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure (S)-(+)-3-Amino-1-Boc-piperidine.
Case Study 2: Synthesis of an Ether-Linked Intermediate for Solifenacin
Solifenacin is a muscarinic antagonist used to treat overactive bladder.[9][10] Its synthesis involves the formation of a carbamate bond, but a key structural element is the chiral 3-substituted piperidine (or a related azabicyclo[2.2.2]octane system). The following is a representative protocol for an O-alkylation reaction, demonstrating the formation of a C-O bond with inversion of stereochemistry.
Protocol 2: O-Alkylation with a Phenolic Nucleophile
-
To a solution of a phenolic nucleophile (e.g., 4-nitrophenol, 1.2 equiv) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Heat the reaction mixture to 60-70°C and stir for 8-16 hours.
-
Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the (S)-3-aryloxy-piperidine derivative.
Data Summary: Representative Transformations
| Nucleophile (Nu-H) | Key Reagents | Product | Typical Yield | Stereochemistry |
| Sodium Azide (NaN₃) | DMF, 90°C | (S)-1-N-Boc-3-azidopiperidine | 85-95% | >99% e.e. (S) |
| Benzylamine | K₂CO₃, Acetonitrile | (S)-1-N-Boc-3-(benzylamino)piperidine | 70-85% | >99% e.e. (S) |
| Phenol | Cs₂CO₃, DMF | (S)-1-N-Boc-3-phenoxypiperidine | 75-90% | >99% e.e. (S) |
| Sodium thiophenoxide | THF, RT | (S)-1-N-Boc-3-(phenylthio)piperidine | 80-95% | >99% e.e. (S) |
Conclusion
This compound is a robust and highly effective chiral synthon for the asymmetric synthesis of 3-substituted piperidines. Its predictable reactivity through a stereoinvertive Sₙ2 mechanism provides a reliable pathway to enantiomerically pure (S)-configured products. The protocols outlined in this guide demonstrate its broad applicability with nitrogen, oxygen, and other nucleophiles, cementing its role as a key intermediate in modern pharmaceutical development and medicinal chemistry.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. (R)-1-Boc-3-hydroxypiperidine | Chiral Building Block [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 9. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Scalable synthesis of piperidine derivatives from (R)-1-N-Boc-3-methanesulfonyloxypiperidine
An Application Guide for the Scalable Synthesis of Chiral 3-Substituted Piperidine Derivatives from (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Abstract
The piperidine scaffold is a privileged structural motif in modern drug discovery, present in a vast number of pharmaceuticals and bioactive natural products.[1][2][3] The development of robust, scalable, and stereocontrolled methods to access functionalized piperidine derivatives is therefore a critical objective for medicinal and process chemists. This application note provides a comprehensive guide for the synthesis of a diverse range of chiral 3-substituted piperidine derivatives starting from the versatile building block, this compound. We present detailed, field-tested protocols for nucleophilic substitution reactions and subsequent N-Boc deprotection, supported by mechanistic insights, troubleshooting advice, and scalability considerations. The methodologies described are designed to be adaptable and efficient, enabling researchers in drug development to rapidly generate libraries of chiral piperidines for biological screening and lead optimization.
The Strategic Role of the Starting Material
The choice of starting material is paramount for an efficient and stereocontrolled synthesis. This compound is an ideal chiral building block for several key reasons:
-
Chiral Integrity: It provides a pre-defined stereocenter at the C3 position, which is crucial for interacting with biological targets.[4] Synthesizing chiral piperidines from achiral precursors often requires complex asymmetric catalysis or chiral resolution, whereas using a chiral pool starting material simplifies the process.[5][6][7]
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the nitrogen serves two purposes. First, it deactivates the nitrogen, preventing it from interfering with reactions at the C3 position. Second, it is stable under a wide range of nucleophilic and basic conditions but can be selectively and cleanly removed under acidic conditions, allowing for late-stage functionalization of the nitrogen.[8]
-
Activated Leaving Group: The methanesulfonyloxy (mesylate) group at the C3 position is an excellent leaving group. It transforms the hydroxyl group of its precursor, (R)-1-Boc-3-hydroxypiperidine, into a highly reactive electrophilic site primed for nucleophilic attack.[9]
mol [label=<

Core Synthetic Strategy: SN2 Nucleophilic Substitution
The primary transformation for generating diversity from this starting material is the nucleophilic substitution (SN2) reaction. A wide array of nucleophiles can be used to displace the mesylate group, leading to the formation of a new carbon-nucleophile bond at the C3 position.
Mechanism and Stereochemical Outcome: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic C3 carbon from the side opposite to the mesylate leaving group. This backside attack results in a Walden inversion of the stereocenter. Therefore, starting with the (R)-configured mesylate, the resulting 3-substituted piperidine product will have the opposite (S)-configuration. This predictable stereochemical outcome is a major advantage of this synthetic route.
// Nodes
Reactant [label=<
(R)-Configuration
TS [label=<
Transition State
Backside Attack
Product [label=<
(S)-Configuration
// Edges Reactant -> TS [label="+ Nu⁻"]; TS -> Product [label="- OMs⁻"]; } dot
Scalable Protocols for Synthesis and Deprotection
Part 3.1: General Protocol for Nucleophilic Substitution
This protocol provides a robust starting point for the reaction of various nucleophiles. Optimization of solvent, temperature, and base may be required depending on the specific nucleophile's reactivity and solubility.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier Notes |
| This compound | Electrophile (Starting Material) | Store at 2-8°C under dry conditions.[9] |
| Nucleophile (e.g., R-NH₂, R-SH, NaN₃) | Source of new C3 substituent | 1.1 - 2.0 equivalents |
| Anhydrous Solvent (e.g., DMF, DMSO, ACN) | Reaction medium | Polar aprotic solvents are preferred for SN2 reactions. |
| Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | Acid scavenger (for amine nucleophiles) | 2.0 - 3.0 equivalents; optional for neutral nucleophiles. |
| Standard laboratory glassware, inert atmosphere (N₂ or Ar) | Ensure glassware is oven-dried before use. |
Step-by-Step Procedure
-
Reaction Setup: To a dry, inerted round-bottom flask, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Addition of Reagents: Add the nucleophile (1.1-2.0 eq.). If the nucleophile is an amine or thiol, add a suitable inorganic base (e.g., K₂CO₃, 2.0 eq.) to act as an acid scavenger.
-
Reaction Conditions: Stir the mixture at the desired temperature (typically between 60-100 °C). The choice of temperature is critical; higher temperatures can increase the reaction rate but may also lead to side products.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-3-substituted-1-N-Boc-piperidine derivative.[10]
Part 3.2: Exemplary Syntheses
The following table summarizes typical conditions and expected outcomes for the synthesis of three distinct derivatives, demonstrating the protocol's versatility.
| Target Derivative | Nucleophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| (S)-1-Boc-3-(benzylamino)piperidine | Benzylamine (1.5) | K₂CO₃ (2.0) | DMF | 80 | 12 | 80-90% |
| (S)-1-Boc-3-(phenylthio)piperidine | Thiophenol (1.2) | Cs₂CO₃ (1.5) | ACN | 60 | 6 | 85-95% |
| (S)-1-Boc-3-azidopiperidine | Sodium Azide (NaN₃) (2.0) | None | DMSO | 100 | 18 | >90% |
Part 3.3: Protocol for N-Boc Deprotection
To obtain the final, biologically active secondary amine, the N-Boc group must be removed. This is reliably achieved under acidic conditions.[8][11]
Materials and Reagents
-
(S)-3-substituted-1-N-Boc-piperidine
-
4M HCl in 1,4-dioxane OR Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol)
-
Diethyl ether (for precipitation)
-
Saturated aqueous NaHCO₃ (for neutralization if using TFA)
Step-by-Step Procedure (using HCl/Dioxane)
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 eq.) in a minimal amount of anhydrous methanol or DCM.
-
Acid Addition: At room temperature, add 4M HCl in 1,4-dioxane (5-10 eq.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS. The product will often precipitate as the hydrochloride salt.
-
Isolation: Upon completion, remove the solvent under reduced pressure. Alternatively, add diethyl ether to induce precipitation, and collect the solid product by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the deprotected piperidine as its HCl salt.
Analytical Characterization
Rigorous analytical confirmation is essential to validate the outcome of the synthesis.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure of the intermediate and final products.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
-
Stereochemical Integrity: The enantiomeric excess (ee) or diastereomeric ratio (dr) should be determined using chiral HPLC or chiral SFC (Supercritical Fluid Chromatography) to confirm that the SN2 inversion occurred as expected and that no racemization took place.[10]
Troubleshooting and Scalability
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. Poorly reactive nucleophile. | Gradually increase the reaction temperature in 10°C increments. Consider a more polar solvent (e.g., switch from ACN to DMF or DMSO). Increase equivalents of the nucleophile. |
| Low Yield | Side reactions (e.g., elimination). Product loss during work-up. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lower temperature. Ensure pH is correct during extraction; perform multiple extractions. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent gradient in column chromatography. Consider converting the final amine product to a crystalline salt for purification. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid (TFA or HCl solution). Extend the reaction time and monitor carefully by LC-MS. |
Scalability Considerations:
-
Thermal Management: The nucleophilic substitution step can be exothermic. On a larger scale, ensure the reaction vessel has adequate cooling and that reagents are added at a controlled rate to manage the heat output.
-
Purification Strategy: Chromatographic purification is not ideal for multi-kilogram scale. Develop a crystallization or salt-formation protocol for the final product to enable scalable and cost-effective purification.[12][13]
-
Reagent Cost: For large-scale synthesis, consider the cost of solvents and reagents. For example, while Cs₂CO₃ is a highly effective base, the less expensive K₂CO₃ may be sufficient and more economical.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound: Mesylates are potential alkylating agents and should be handled with care. Avoid inhalation and skin contact.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Handle with appropriate gloves. Many organic solvents are flammable.[14]
-
Acids: TFA and HCl in dioxane are highly corrosive.[8][11] Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors. The N-Boc deprotection step should be performed in a well-ventilated area.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive metal azides. Do not allow contact with heavy metals or strong acids.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. biosynth.com [biosynth.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Piperidine Derivatives from (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Introduction: The Significance of Chiral Piperidines and the Biocatalytic Advantage
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The precise spatial arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making the synthesis of enantiomerically pure piperidine derivatives a paramount challenge in drug discovery and development. Traditional chemical methods for achieving this often rely on costly chiral resolving agents, harsh reaction conditions, or complex multi-step syntheses, which can lead to significant material loss and environmental concerns.[1]
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative. Enzymes operate under mild conditions with exceptional stereo-, regio-, and chemoselectivity, enabling the synthesis of complex chiral molecules with high purity and yield.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic and chemoenzymatic synthesis of valuable chiral piperidine derivatives starting from the readily available building block, (R)-1-N-Boc-3-methanesulfonyloxypiperidine. We will explore a primary chemoenzymatic strategy involving a halohydrin dehalogenase (HHDH) for kinetic resolution, as well as alternative biocatalytic approaches, providing detailed protocols and insights into the underlying scientific principles.
Chemoenzymatic Strategy: Halohydrin Dehalogenase-Catalyzed Kinetic Resolution
The methanesulfonyloxy group at the 3-position of the starting material is an excellent leaving group, making it amenable to nucleophilic substitution. A highly effective strategy involves an initial chemical step to form a racemic epoxide, followed by an enzymatic kinetic resolution to separate the enantiomers.
Workflow Overview
Part 1: Chemical Synthesis of rac-1-Boc-3,4-epoxypiperidine
The initial step involves the intramolecular cyclization of the starting mesylate to form the corresponding racemic epoxide. This is typically achieved by treatment with a base.
Protocol 1: Synthesis of rac-1-Boc-3,4-epoxypiperidine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise to the stirred solution. The use of a strong base is crucial to deprotonate the hydroxyl group that is formed in situ from any residual water, which then acts as the nucleophile for the intramolecular SN2 reaction.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford rac-1-Boc-3,4-epoxypiperidine.
Part 2: Biocatalytic Kinetic Resolution using Halohydrin Dehalogenase (HHDH)
Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the ring-opening of epoxides with a variety of nucleophiles, including azide (N3-), cyanide (CN-), and nitrite (NO2-).[4] This reaction proceeds with high enantioselectivity, allowing for the kinetic resolution of racemic epoxides.[5][6]
Protocol 2: HHDH-Catalyzed Azidolysis of rac-1-Boc-3,4-epoxypiperidine
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM Tris-SO4, pH 7.5).
-
Enzyme Addition: Add the selected halohydrin dehalogenase (e.g., HheC or a commercially available variant). The enzyme can be used as a lyophilized powder, a solution, or as whole cells expressing the enzyme.
-
Substrate and Nucleophile Addition: Add the racemic 1-Boc-3,4-epoxypiperidine (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol) to the desired final concentration (e.g., 10-50 mM). Add sodium azide (NaN3) (1.5-2.0 eq).
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of both the remaining epoxide and the product, the chiral azido-alcohol.
-
Work-up: Once the desired conversion (ideally close to 50% for optimal resolution) is reached, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)) to extract the substrate and product.
-
Purification: Separate the unreacted, enantioenriched epoxide from the chiral azido-alcohol product by flash column chromatography.
Table 1: Representative Halohydrin Dehalogenases and their Properties
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Common Nucleophiles | Reference |
| HheC | Agrobacterium radiobacter AD1 | 8.0 - 9.0 | 30 - 40 | N3-, CN-, NO2- | [4][7] |
| HheG | Ilumatobacter coccineus | 7.0 - 8.0 | 30 - 35 | N3-, CN-, OCN- | [8][9] |
| HHDH-P2E2 | Commercial Variant (Codexis) | Broad | Broad | N3- | [6] |
Alternative Biocatalytic Approaches
While the chemoenzymatic route via HHDH is highly effective, other biocatalytic strategies can also be employed to generate valuable derivatives.
Ketoreductase (KRED) Catalyzed Asymmetric Reduction
If the desired product is a chiral hydroxypiperidine, a ketoreductase can be used for the asymmetric reduction of the corresponding ketone, N-Boc-3-piperidone. This approach offers a direct route to the chiral alcohol.
Protocol 3: KRED-Catalyzed Reduction of N-Boc-3-piperidone
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Cofactor and Regeneration System: Add the appropriate nicotinamide cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase).
-
Enzyme and Substrate Addition: Add the selected ketoreductase and N-Boc-3-piperidone.
-
Reaction and Monitoring: Incubate the reaction at a controlled temperature with agitation. Monitor the conversion and enantiomeric excess by chiral HPLC or GC.[10][11]
-
Work-up and Purification: Extract the product with an organic solvent and purify by chromatography.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Enzyme(s) | Starting Material | Key Intermediate(s) | Final Product(s) | Advantages | Disadvantages |
| Chemoenzymatic | Halohydrin Dehalogenase | This compound | rac-1-Boc-3,4-epoxypiperidine | Enantioenriched epoxide and chiral β-substituted alcohol | Access to two different chiral building blocks; broad nucleophile scope. | Requires an initial chemical step; kinetic resolution limits theoretical yield to 50% for each enantiomer. |
| Asymmetric Reduction | Ketoreductase | N-Boc-3-piperidone | - | Chiral N-Boc-3-hydroxypiperidine | Direct, one-step biocatalytic process; high theoretical yield. | Limited to the synthesis of hydroxylated derivatives. |
Epoxide Hydrolase (EH) Catalyzed Hydrolysis
For the synthesis of chiral diols, an epoxide hydrolase can be used to catalyze the enantioselective hydrolysis of the racemic epoxide intermediate.
This approach provides access to chiral 1-Boc-piperidine-3,4-diol, another valuable building block for drug discovery. The protocol is similar to the HHDH-catalyzed reaction, with water acting as the nucleophile.
Analytical Methods: Ensuring Scientific Integrity
Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of these biocatalytic transformations. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol 4: Chiral HPLC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., isopropanol or a mixture of hexane and isopropanol). If necessary, perform a liquid-liquid extraction to remove buffer salts and proteins.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of piperidine derivatives.[12]
-
Mobile Phase: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[13]
-
Detection: Use a UV detector at a wavelength where the Boc-protected piperidine derivatives absorb (typically around 210-230 nm).
-
Quantification: Calculate the conversion and enantiomeric excess (ee) from the integrated peak areas of the substrate and product enantiomers.
Conclusion and Future Outlook
The chemoenzymatic and biocatalytic methods outlined in this application note provide robust and sustainable pathways for the synthesis of a variety of valuable chiral piperidine derivatives from this compound. The high selectivity of enzymes like halohydrin dehalogenases and ketoreductases allows for the production of these important building blocks with excellent enantiopurity. As the field of biocatalysis continues to advance through protein engineering and the discovery of novel enzymes, the scope of accessible transformations will undoubtedly expand, further empowering researchers in the pharmaceutical and chemical industries to develop innovative and environmentally friendly synthetic routes to complex molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and HHDH-Catalyzed Kinetic Resolution of Propargylic Epoxides FULIR [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. G‐type Halohydrin Dehalogenases Catalyze Ring Opening Reactions of Cyclic Epoxides with Diverse Anionic Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: Accelerating Chiral Piperidine Synthesis with (R)-1-N-Boc-3-methanesulfonyloxypiperidine in Continuous Flow
An in-depth guide to the continuous flow applications of a versatile chiral building block.
Introduction: The Confluence of a Privileged Scaffold and an Enabling Technology
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Chiral substitution on this ring system is critical for achieving target specificity and optimal pharmacological profiles. (R)-1-N-Boc-3-methanesulfonyloxypiperidine stands out as a high-value chiral building block. Its structure is primed for synthetic elaboration: the Boc-protected nitrogen prevents unwanted side reactions, the piperidine ring provides a conformationally constrained scaffold, and the methanesulfonate (mesylate) group at the C3 position serves as an excellent leaving group for nucleophilic substitution (S(_N)2) reactions.
Traditionally, these substitution reactions are performed in batch reactors, which can present challenges related to thermal control, reaction time, and scalability. Continuous flow chemistry, a technique where reagents are pumped through a network of tubes and reactors, offers a transformative alternative.[4][5] This methodology provides superior control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, improved yields, and remarkable scalability.[4][6][7] By leveraging flow chemistry, the synthetic potential of this compound can be fully realized, enabling rapid, safe, and efficient access to diverse libraries of chiral piperidine derivatives.
Core Application: Nucleophilic Substitution in Continuous Flow
The primary utility of this compound lies in its reaction with various nucleophiles. The electron-withdrawing nature of the sulfonate ester makes the C3 carbon highly electrophilic and susceptible to attack. In a classic S(_N)2 mechanism, a nucleophile attacks the carbon center, displacing the mesylate group and leading to an inversion of stereochemistry at that center. This provides a reliable pathway to a wide array of (S)-3-substituted piperidines.
Why Flow Chemistry Excels for this Transformation:
-
Precise Thermal Control: S(_N)2 reactions are often in competition with elimination (E2) side reactions. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control to maximize substitution and minimize the formation of undesired piperideine byproducts.
-
Superheating for Accelerated Rates: By using a back-pressure regulator, solvents can be heated safely beyond their atmospheric boiling points. This "superheating" dramatically increases reaction rates, reducing residence times from hours in batch to mere minutes in flow.[8][9]
-
Enhanced Safety: The small internal volume of a flow reactor significantly mitigates the risks associated with exothermic events or the handling of hazardous reagents, such as azides.[4][6]
-
Rapid Optimization and Automation: Flow systems can be automated to screen a wide range of conditions (temperature, residence time, stoichiometry) quickly.[10][11] Integration with in-line analytical tools like IR or HPLC-MS allows for real-time monitoring and data-driven optimization.[11][12][13]
Application Protocol 1: Continuous Flow Synthesis of (S)-1-Boc-3-(benzylamino)piperidine
This protocol details the S(_N)2 reaction between the title mesylate and benzylamine. This transformation is a foundational step for creating more complex amine-substituted piperidines, which are common motifs in pharmacologically active compounds.
Causality Behind Experimental Choices:
-
Nucleophile & Stoichiometry: Benzylamine is used as a model primary amine nucleophile. In a flow setup, the stoichiometry is precisely controlled by the relative flow rates of the two reactant streams. A slight excess of the amine (e.g., 1.2 to 1.5 equivalents) is often employed to ensure the complete consumption of the more valuable mesylate starting material.
-
Solvent Selection: Acetonitrile (MeCN) is an excellent solvent for this reaction. Its polar aprotic nature effectively solvates the reactants and intermediates without interfering with the nucleophilic attack. Its relatively low boiling point is easily overcome with a back-pressure regulator to achieve high reaction temperatures.
-
Temperature and Pressure: The reaction is conducted at an elevated temperature (e.g., 120 °C) to ensure a fast reaction rate. A back-pressure regulator (BPR) is essential to maintain the solvent in a liquid state, preventing boiling and ensuring stable flow.[8]
Experimental Workflow
Caption: Workflow for continuous synthesis of amine-substituted piperidines.
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in dry acetonitrile.
-
Solution B: Prepare a 0.3 M solution of benzylamine (1.5 equivalents) in dry acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Use two HPLC pumps for reagent delivery.
-
The reactor consists of a 10 mL PFA coil immersed in a temperature-controlled oil bath or column heater.
-
Install a 10 bar (approx. 145 psi) back-pressure regulator after the reactor.
-
Prime Pump A with Solution A and Pump B with Solution B.
-
-
Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Set the flow rate for Pump A to 0.5 mL/min.
-
Set the flow rate for Pump B to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes within the 10 mL reactor.
-
The final concentration of the mesylate in the reactor will be 0.1 M, and benzylamine will be 0.15 M (1.5 eq).
-
-
Steady State and Collection:
-
Allow the system to run for at least three reactor volumes (30 minutes) to reach a steady state, discarding the initial output.
-
Once at a steady state, collect the product stream in a flask containing a quench solution (e.g., saturated sodium bicarbonate) for the desired duration.
-
-
Work-up and Analysis:
-
Dilute the collected solution with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield (S)-1-Boc-3-(benzylamino)piperidine.
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
Expected Results & Optimization
This protocol provides a robust starting point. Optimization can be rapidly achieved by varying flow rates (to change residence time) and temperature.
| Parameter | Nucleophile | Temp (°C) | Residence Time (min) | Typical Yield (%) |
| 1 | Benzylamine | 120 | 10 | >90% |
| 2 | Morpholine | 110 | 15 | >95% |
| 3 | 4-Fluoroaniline | 140 | 20 | ~75% |
Application Protocol 2: Safe Continuous Flow Synthesis of (S)-1-Boc-3-azidopiperidine
The synthesis of azido compounds is a powerful synthetic tool, as the azide moiety can be readily and cleanly reduced to a primary amine. However, sodium azide and organic azides can be hazardous and potentially explosive, especially on a large scale. Flow chemistry provides a significantly safer method for their synthesis by keeping the instantaneous amount of the energetic species to a minimum.[4][14]
Causality Behind Experimental Choices:
-
Nucleophile and Reactor Type: Sodium azide (NaN₃) is the azide source. Due to its limited solubility in many organic solvents, a packed-bed reactor containing a solid-supported azide resin (e.g., azide-exchanged Amberlite® IRA-400) is an elegant solution.[14] This heterogeneous setup simplifies purification, as the sodium mesylate byproduct remains on the resin, providing a clean product stream.[14]
-
Safety: This is the paramount reason for choosing flow. The entire reaction volume might be only a few milliliters, drastically reducing the hazard compared to a large batch flask containing a significant quantity of azide.
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this application due to its high polarity, which helps solvate the ionic intermediates involved in the S(_N)2 reaction on the resin surface, and its high boiling point.
Experimental Workflow
Caption: Packed-bed reactor setup for the safe synthesis of azides.
Step-by-Step Protocol
-
Packed-Bed Reactor Preparation:
-
Prepare the azide-form ion-exchange resin by washing Amberlite® IRA-400 (chloride form) with a 1 M aqueous solution of sodium azide, followed by deionized water and methanol, then dry under vacuum.[14]
-
Pack the dried resin into a suitable column (e.g., an Omnifit® column).
-
-
Reagent Preparation:
-
Prepare a 0.25 M solution of this compound in dry DMF.
-
-
System Setup:
-
Assemble the system as shown, placing the packed-bed reactor inside a column heater.
-
Install a 5 bar (approx. 73 psi) back-pressure regulator.
-
Prime the pump with the mesylate solution.
-
-
Reaction Execution:
-
Set the column heater to 100 °C.
-
Begin pumping the mesylate solution through the packed-bed reactor at a flow rate of 0.2 mL/min.
-
The residence time will depend on the void volume of the packed column.
-
-
Steady State and Collection:
-
Allow the system to equilibrate for at least three column volumes.
-
Collect the product stream emerging from the BPR. The stream contains the desired product and DMF.
-
-
Work-up and Analysis:
-
Dilute the collected solution with water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water (to remove residual DMF) and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Analyze the resulting (S)-1-Boc-3-azidopiperidine for purity by NMR and IR (a strong azide stretch should be visible around 2100 cm⁻¹).
-
Data Summary
| Parameter | Temperature (°C) | Flow Rate (mL/min) | Typical Conversion (%) |
| 1 | 80 | 0.2 | ~85% |
| 2 | 100 | 0.2 | >98% |
| 3 | 100 | 0.4 | ~90% |
Conclusion
The marriage of this compound, a versatile chiral synthon, with continuous flow technology creates a powerful platform for modern drug discovery and development. The protocols outlined here demonstrate how flow chemistry enhances the safety, efficiency, and scalability of key nucleophilic substitution reactions.[4][6] By providing precise control over reaction conditions, this approach minimizes side-product formation and allows for the safe handling of hazardous intermediates, ultimately accelerating the synthesis of complex and valuable piperidine-containing molecules.[4][5][7]
References
- 1. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asynt.com [asynt.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. syrris.com [syrris.com]
- 11. vapourtec.com [vapourtec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting reactions involving (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Welcome to the technical support center for (R)-1-N-Boc-3-methanesulfonyloxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile chiral building block. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and resolve common experimental challenges.
Introduction to this compound
This compound (CAS Number: 404577-34-0) is a key chiral intermediate in pharmaceutical synthesis.[1] Its utility stems from two key structural features: a tert-butyloxycarbonyl (Boc) protected nitrogen, which ensures stability during many synthetic steps, and a methanesulfonate (mesylate) group at the C3 position. The mesylate is an excellent leaving group, making this position highly susceptible to nucleophilic substitution, typically via an S(_N)2 mechanism.[1] This allows for the stereospecific introduction of a wide variety of functional groups, preserving the (R)-configuration at the C3 stereocenter, which is often crucial for the biological activity of the final molecule.
This guide will address common issues related to nucleophilic substitution reactions, potential side reactions, and the stability of the reagent.
Frequently Asked Questions & Troubleshooting
Category 1: Reaction Success and Yield Optimization
Question 1: My S(_N)2 reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete S(_N)2 reaction. Let's break them down:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. If you are using a bulky secondary amine, the reaction rate will be significantly slower.
-
Reaction Temperature: While room temperature is a good starting point, many S(_N)2 reactions with this substrate benefit from moderate heating (e.g., 40-60 °C) to overcome the activation energy barrier. However, excessive heat can promote side reactions like elimination.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for S(_N)2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Base Selection: If your amine nucleophile is used as a salt (e.g., hydrochloride), a non-nucleophilic base is required to liberate the free amine. Use a hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K(_2)CO(_3) or Cs(_2)CO(_3). Strong, sterically unhindered bases like NaOH or KOtBu can promote elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low S(_N)2 conversion.
Question 2: I am observing a significant amount of an elimination byproduct. How can I favor the S(_N)2 pathway over the E2 pathway?
Answer:
The formation of an elimination byproduct, 1-N-Boc-1,2,3,4-tetrahydropyridine, is a common issue, especially when using strongly basic nucleophiles or reaction conditions. The competition between S(_N)2 and E2 pathways is a classic challenge in organic synthesis.
-
Basicity of the Nucleophile: Strong, bulky bases are more likely to act as a base and abstract a proton from the C2 or C4 position, leading to an E2 elimination. If your nucleophile is also a strong base, consider using a less basic alternative if possible, or carefully control the reaction conditions.
-
Temperature: Higher temperatures generally favor elimination over substitution. If you are observing elimination, try running the reaction at a lower temperature for a longer period.
-
Base Choice: If a base is required in your reaction, use a non-nucleophilic, sterically hindered base. For instance, proton sponge or DBU can be problematic, while DIPEA is often a better choice.
| Condition | Favors S(_N)2 | Favors E2 |
| Nucleophile | Weakly basic, good nucleophile (e.g., N(_3)(-), Br(-)) | Strongly basic, sterically hindered (e.g., KOtBu) |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar solvents may favor E2 |
S(_N)2 vs. E2 Competition:
Caption: Competing S(_N)2 and E2 pathways.
Category 2: Stereochemical Integrity
Question 3: I am concerned about the stereochemical purity of my product. Is there a risk of epimerization at the C3 position?
Answer:
Epimerization, the change in configuration at one stereocenter, is a potential concern. In this case, it would lead to the formation of the undesired (S)-diastereomer.
-
Mechanism: A direct S(_N)2 reaction proceeds with inversion of configuration. If your starting material is this compound, the expected product will have the (S)-configuration.
-
S(_N)1 Pathway: If the reaction proceeds through an S(_N)1 mechanism, which is unlikely for a secondary mesylate unless harsh conditions are used, a carbocation intermediate would form, leading to a racemic mixture. This can be avoided by using non-polarizing solvents and avoiding strong Lewis acids.
-
Base-Mediated Epimerization: In some cases, if the product has an acidic proton at the C3 position and a strong base is present, epimerization of the product could occur. This is generally not an issue with amine products but could be a consideration with other functional groups.
To confirm the stereochemical purity of your product, chiral HPLC analysis is the recommended method.
Category 3: Reagent Stability and Handling
Question 4: I noticed my reaction is not proceeding as expected, and I suspect the this compound may have degraded. How should I handle and store this reagent?
Answer:
This compound is a relatively stable solid. However, proper storage and handling are crucial to maintain its purity and reactivity.
-
Storage: The reagent should be stored in a tightly sealed container at 2-8°C, protected from moisture.[1] The mesylate group can be susceptible to hydrolysis over time if exposed to atmospheric moisture.
-
Handling: Handle the solid in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) to minimize exposure to moisture, especially when weighing and transferring.
-
Boc Group Stability: The Boc protecting group is sensitive to acidic conditions.[2] Avoid any acidic contaminants in your reaction setup, as this could lead to premature deprotection and undesired side reactions.
Question 5: I am seeing an unexpected deprotection of the Boc group during my reaction. What could be causing this?
Answer:
Unintended deprotection of the Boc group typically points to the presence of acid.
-
Acidic Reagents: If your nucleophile is an amine hydrochloride salt, and you have insufficient base, the reaction mixture can become acidic, leading to Boc cleavage. Ensure you use at least one equivalent of base to neutralize the acid.
-
Hydrolysis of Solvents: Some solvents, like dichloromethane, can generate trace amounts of HCl over time, especially if not properly stored. Using freshly distilled or high-purity solvents is recommended.
-
Work-up Conditions: During the reaction work-up, avoid acidic aqueous washes (e.g., HCl, citric acid) until you are ready to deprotect the Boc group. Use a mild basic wash (e.g., saturated NaHCO(_3)) to quench the reaction.
Experimental Protocols
General Protocol for S(_N)2 Displacement with a Primary Amine
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the primary amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical TLC eluent system is ethyl acetate/hexanes. The starting mesylate is generally more polar than the amine product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Monitoring Reaction Progress by TLC
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting material for comparison.
-
Eluent System: Choose an appropriate eluent system. A good starting point for these compounds is a mixture of ethyl acetate and hexanes (e.g., 30:70).
-
Development: Place the TLC plate in a chamber containing the eluent and allow the solvent front to rise.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent such as potassium permanganate or ninhydrin (for free amines). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
References
Technical Support Center: Optimizing Reaction Yield with (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Welcome to the technical support center for (R)-1-N-Boc-3-methanesulfonyloxypiperidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific issues you may encounter.
Part 1: Foundational Knowledge & Handling
This section covers the essential characteristics of the reagent and best practices for its storage and handling.
Q1: What is the primary function of this compound and why is the mesylate group used?
This compound is a chiral piperidine building block widely used in medicinal chemistry and pharmaceutical development.[1] Its core function is to serve as an electrophile in nucleophilic substitution reactions, allowing for the precise introduction of a substituted piperidine moiety while maintaining stereochemical integrity.[1]
The key to its reactivity lies in the methanesulfonyl ("mesylate", "OMs") group. Alcohols, such as the precursor (R)-1-N-Boc-3-hydroxypiperidine, are poor substrates for substitution because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group. By converting the hydroxyl group into a mesylate, we create an excellent leaving group. This is because the resulting mesylate anion's negative charge is stabilized through resonance across the sulfonyl group, making it a very weak base.[2] This conversion does not affect the stereochemistry at the carbon center.[2]
Q2: What are the best practices for storing and handling this reagent?
Proper storage is critical to maintain the reagent's integrity.
-
Atmosphere: It should be kept in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon).[1] The mesylate group is susceptible to hydrolysis if exposed to moisture over long periods, which would convert it back to the less reactive alcohol.
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood.
Part 2: Troubleshooting Nucleophilic Substitution Reactions
This is the most common application and where most issues arise. The primary reaction is an Sₙ2 displacement of the mesylate group.
Q3: My reaction yield is low or the reaction is not proceeding to completion. What are the most common causes?
Low yield is a multifaceted problem. The flowchart below provides a systematic troubleshooting approach. The most critical factors to investigate are the choice of solvent, the nature of the nucleophile, reaction temperature, and the base used.
References
Side reactions of (R)-1-N-Boc-3-methanesulfonyloxypiperidine and their prevention
Welcome to the technical support resource for (R)-1-N-Boc-3-methanesulfonyloxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of an apolar byproduct in my nucleophilic substitution reaction. What is it and how can I avoid it?
A1: The most common apolar byproduct is tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate, the result of an E2 elimination reaction. The methanesulfonyloxy (mesyl) group is an excellent leaving group, and in the presence of a base, elimination can compete with the desired S(_N)2 substitution.
Prevention Strategies:
-
Choice of Base: Avoid strong, sterically hindered bases which favor elimination. If a base is necessary, a weaker, non-nucleophilic proton sponge or an inorganic base like K₂CO₃ may be preferable.
-
Temperature Control: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.
-
Solvent Selection: Use polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation but not the nucleophile, increasing its reactivity and favoring the S(_N)2 pathway.
Q2: My final product seems to have lost the Boc protecting group. Why did this happen and how can I prevent it?
A2: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Unintentional deprotection can occur if your reaction generates acidic byproducts or if you use acidic workup conditions.
Prevention and Troubleshooting:
-
pH Control: Ensure your reaction medium remains neutral or basic. If an acid scavenger is used, ensure it is in sufficient excess.
-
Workup Procedure: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup to neutralize any acid.
-
Reagent Choice: Be mindful of reagents that can generate acids in situ. For example, using an amine hydrochloride salt as a nucleophile will introduce acid into the reaction. In such cases, an additional equivalent of a non-nucleophilic base should be added.
Q3: My reaction to introduce an amine at the C3 position is very slow and gives a low yield. How can I improve it?
A3: Low reactivity in nucleophilic substitution can be due to several factors, including a weak nucleophile, steric hindrance, or suboptimal reaction conditions.
Optimization Strategies:
-
Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile. For instance, azide (N₃⁻) is an excellent nucleophile for introducing a protected amino group that can be subsequently reduced.
-
Temperature: While high temperatures can promote elimination, a moderate increase in temperature may be necessary to drive the substitution reaction to completion. Careful optimization is key.
-
Solvent: As mentioned, polar aprotic solvents like DMF or DMSO are generally optimal for S(_N)2 reactions.
Troubleshooting Guides
Problem 1: Formation of Elimination Byproduct (1,2,3,6-Tetrahydropyridine)
The formation of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate is a common side reaction, particularly when using amine nucleophiles which can also act as bases.
The base (B:) abstracts a proton from either the C2 or C4 position, leading to a concerted elimination of the mesylate leaving group and the formation of a double bond within the piperidine ring.
Caption: Troubleshooting workflow for eliminating the tetrahydropyridine byproduct.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of (S)-Azide (%) | Yield of Elimination (%) |
| 1 | NaN₃ | None | DMF | 80 | 12 | 92 | < 5 |
| 2 | NaN₃ | DBU | DMF | 80 | 6 | 45 | 50 |
| 3 | NaN₃ | Et₃N | DMF | 80 | 12 | 75 | 20 |
| 4 | NaN₃ | None | THF | 65 | 24 | 60 | ~10 |
This data is illustrative and compiled from typical outcomes in related literature.
Problem 2: Unwanted N-Boc Deprotection
Accidental cleavage of the Boc group can lead to a free secondary amine, which may undergo further undesired reactions or complicate purification.
The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and CO₂.
Objective: To isolate the product of a nucleophilic substitution without removing the N-Boc protecting group.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is basic (pH > 7).
-
Separate the layers and wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 20-50% in DCM, RT, 1-2h | Fast, effective | Corrosive, can be difficult to remove all traces |
| HCl | 4M in Dioxane, RT, 1-2h | Often yields a crystalline HCl salt | Dioxane is a suspected carcinogen |
| HCl (g) | In Et₂O or MeOH | Can precipitate the HCl salt directly | Requires handling of gaseous HCl |
Problem 3: Intramolecular Cyclization
While less common with the Boc group intact, if deprotection occurs, the resulting secondary amine can potentially displace the mesylate intramolecularly, leading to a bicyclic aziridinium intermediate. This is more of a concern if the reaction is heated for prolonged periods in the presence of acid.
Caption: Potential intramolecular cyclization pathway after N-Boc deprotection.
The primary prevention strategy is to maintain the integrity of the N-Boc group by avoiding acidic conditions, as detailed in the deprotection troubleshooting guide. If the Boc group must be removed, it should be done as a discrete step after the mesylate has been displaced.
Technical Support Center: (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Welcome to the technical support guide for (R)-1-N-Boc-3-methanesulfonyloxypiperidine (CAS: 216393-67-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability of your compound and the success of your experiments. As a key chiral intermediate, its integrity is paramount for achieving reliable and reproducible results in pharmaceutical synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in a question-and-answer format.
Question 1: My nucleophilic substitution reaction is showing low to no yield. I suspect an issue with my starting material. What could be wrong?
Answer: Low yields in reactions where this compound is the electrophile are frequently traced back to the degradation of the compound, primarily through hydrolysis. The methanesulfonate (mesylate) group is an excellent leaving group, but this reactivity also makes it susceptible to reaction with nucleophiles, including water.
Causality Chain:
-
Exposure to Moisture: The primary cause of degradation is exposure to atmospheric or solvent moisture. Water acts as a nucleophile, attacking the electrophilic carbon and displacing the mesylate group.
-
Hydrolysis: This reaction converts the starting material into (R)-1-N-Boc-3-hydroxypiperidine and methanesulfonic acid. The resulting alcohol is unreactive in the intended nucleophilic substitution, thus halting your reaction pathway.
-
Acid-Catalyzed Decomposition: The methanesulfonic acid byproduct creates a localized acidic microenvironment. The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions.[1][2] This acid can catalyze the removal of the Boc group from other molecules of the starting material or the hydrolyzed alcohol, leading to a cascade of degradation and a complex mixture of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I noticed the color of my stored this compound has changed from white to a yellowish or brownish tint. Is it still usable?
Answer: A distinct color change is a strong visual indicator of chemical decomposition. While the pure compound should be a white to off-white solid, the formation of degradation products and potential oligomers can lead to discoloration.[3] For other sulfonate esters, a color change to brown or red is a known sign of degradation.[4]
Probable Causes:
-
Chronic, low-level hydrolysis: Slow reaction with ambient moisture over time.
-
Acid-catalyzed side reactions: The acidic byproducts can lead to more complex, often colored, degradation pathways beyond simple Boc-deprotection.
-
Thermal Stress: Storage at elevated temperatures accelerates decomposition.
It is strongly recommended to verify the purity of any discolored material by TLC or NMR analysis before use. For quantitative and sensitive applications, using discolored material is not advised as it can lead to unpredictable results and difficult purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound must be protected from its primary degradation triggers: moisture and acid.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of potential hydrolytic and eliminative side reactions.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture. |
| Container | Tightly sealed vial, preferably with a PTFE-lined cap. | Prevents moisture ingress.[1][4] |
| Environment | Store in a desiccator. | Provides an additional layer of protection against moisture. |
Q2: How can I confirm the purity of my compound if I suspect degradation?
A: ¹H NMR spectroscopy is the most effective method. Upon hydrolysis, you will see the disappearance of the mesylate methyl peak and the appearance of peaks corresponding to the alcohol product, (R)-1-N-Boc-3-hydroxypiperidine.
-
This compound: Expect a sharp singlet for the mesyl group (-OSO₂CH₃ ) around 3.0 ppm.
-
(R)-1-N-Boc-3-hydroxypiperidine (Degradation Product): The mesyl singlet at ~3.0 ppm will be absent or diminished. A broad singlet for the hydroxyl proton (-OH ) will appear, and the proton at the 3-position (-CH -OH) will shift significantly upfield compared to its position in the starting material (-CH -OMs).
Refer to the protocol section below for a detailed method.
Q3: What are the primary chemical incompatibilities for this compound?
A: Avoid storing or mixing this compound with:
-
Strong Acids: Will rapidly cleave the Boc protecting group.[1][2][7]
-
Strong Bases/Nucleophiles: Can cause elimination or substitution of the mesylate group.
-
Protic Solvents (Water, Alcohols): Can act as nucleophiles, leading to solvolysis/hydrolysis of the mesylate ester.[4]
-
Oxidizing and Reducing Agents: While the core structure is relatively robust, strong agents should be avoided unless part of a planned reaction.
Q4: What is the primary degradation pathway I should be concerned about?
A: The most common and detrimental degradation pathway is hydrolysis of the mesylate ester, which then generates methanesulfonic acid, catalyzing further decomposition.
Caption: Primary degradation pathway via hydrolysis.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a step-by-step guide to assess the integrity of your this compound sample.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is from a fresh, dry source.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum (e.g., 400 MHz).
-
Ensure sufficient scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify Key Peaks (in CDCl₃):
-
Starting Material: Look for the characteristic singlet of the mesyl protons (-SO₂CH ₃) at approximately 3.0 ppm and the multiplet for the proton at the C3 position (-CH -OMs) around 4.8-4.9 ppm. The Boc group protons will appear as a singlet around 1.47 ppm.
-
Hydrolysis Product: The presence of (R)-1-N-Boc-3-hydroxypiperidine is indicated by the absence or reduction of the ~3.0 ppm mesyl peak and the appearance of a new, broader multiplet for the C3 proton (-CH -OH) shifted upfield to ~3.8-4.0 ppm.
-
-
Quantification: Integrate the mesyl peak (3.0 ppm) against a stable, well-resolved peak from the piperidine ring. A reduction in the expected 3H integration for the mesyl group indicates degradation. The presence of new peaks will also confirm impurity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Reactivity Challenges with (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Welcome to our dedicated technical support center for (R)-1-N-Boc-3-methanesulfonyloxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic utility of this versatile chiral building block. We understand that while the mesylate at the C3 position is an effective leaving group, its reactivity in nucleophilic substitution reactions can be unexpectedly sluggish, often leading to challenges with yield and purity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience, ensuring that the advice provided is both scientifically sound and practically applicable.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low to No Conversion in Nucleophilic Substitution Reactions
You're observing starting material even after prolonged reaction times and elevated temperatures.
The low reactivity of this compound in S(_N)2 reactions is often a result of steric hindrance and the conformational rigidity of the piperidine ring. The bulky tert-butoxycarbonyl (Boc) protecting group can sterically shield the electrophilic C3 carbon, impeding the approach of the nucleophile. Additionally, the chair conformation of the piperidine ring can place the C-O bond in an orientation that is not ideal for backside attack.
Here is a logical workflow to diagnose and address the issue:
Technical Support Center: Analytical Methods for Monitoring (R)-1-N-Boc-3-methanesulfonyloxypiperidine Reactions
Welcome to the Technical Support Center for monitoring the synthesis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the analytical monitoring of this critical reaction. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and ensure the robustness of your analytical methods.
Introduction: The Critical Role of Reaction Monitoring
The conversion of (R)-1-N-Boc-3-hydroxypiperidine to its mesylated counterpart, this compound, is a pivotal step in the synthesis of numerous pharmaceutical agents. The introduction of the mesylate group transforms the hydroxyl into an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions. Precise monitoring of this reaction is paramount to ensure complete conversion of the starting material, minimize the formation of impurities, and guarantee the stereochemical integrity of the final product. Inadequate monitoring can lead to downstream challenges, affecting yield, purity, and the overall success of the synthetic route.
This guide will delve into the primary analytical techniques for monitoring this reaction: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented with Mass Spectrometry (MS) for structural confirmation.
Reaction Pathway Overview
The core transformation involves the reaction of the secondary alcohol on the piperidine ring with methanesulfonyl chloride in the presence of a base.
Caption: Mesylation of (R)-1-N-Boc-3-hydroxypiperidine.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful tool for monitoring the progress of the mesylation reaction, offering excellent resolution between the starting material, product, and potential impurities.
Troubleshooting Guide: HPLC
Q1: I'm observing significant peak tailing for my starting material and product. What is the likely cause and how can I fix it?
A1: Peak tailing for piperidine-containing compounds is a common issue in reversed-phase HPLC.[1] The basic nitrogen atom in the piperidine ring can interact with acidic residual silanol groups on the surface of C18 columns, leading to this distortion.[1][2]
-
Scientific Explanation: At neutral or mid-range pH, the silanol groups on the silica backbone of the stationary phase can be deprotonated (SiO-), creating sites for secondary ionic interactions with the protonated piperidine nitrogen. This mixed-mode retention mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Solutions:
-
Lower the Mobile Phase pH: By adding an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase, you can lower the pH to around 2-3.[3] At this low pH, the silanol groups are fully protonated (SiOH) and less likely to interact with the analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where many of the residual silanol groups are chemically deactivated. Using such a column can significantly reduce tailing.
-
Add a Sacrificial Base: A small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Q2: My starting material and product are not separating well. How can I improve the resolution?
A2: Inadequate resolution can stem from several factors, including mobile phase composition and column choice.
-
Scientific Explanation: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to alter the chromatographic conditions to enhance the differences in how the two compounds interact with the stationary and mobile phases. The mesylated product is significantly less polar than the starting alcohol.
-
Solutions:
-
Optimize the Organic Modifier Gradient: If using a gradient, try making it shallower (i.e., a slower increase in the percentage of the organic solvent like acetonitrile or methanol). This will increase the retention time and allow for better separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution.
-
Q3: I don't see my compounds on the chromatogram, or the peaks are very small. What's wrong?
A3: This is likely a detection issue. The N-Boc-piperidine moiety lacks a strong UV chromophore.
-
Scientific Explanation: Many organic molecules absorb UV light, which is how a standard HPLC UV detector "sees" them. Molecules without significant pi-systems (like aromatic rings or conjugated double bonds) have poor UV absorbance.
-
Solutions:
-
Set the Detector to a Low Wavelength: You will need to monitor at a low wavelength, typically between 200-220 nm, to detect the carbamate group of the Boc protecting group.
-
Consider an Alternative Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are universal detectors that do not rely on UV absorbance and are excellent for this type of compound. A mass spectrometer (LC-MS) is also a highly sensitive and specific detector.
-
Experimental Protocol: HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the reaction. Optimization may be required for your specific instrumentation.
-
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS (ESI+).
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) in a vial containing 1 mL of acetonitrile.
-
Vortex thoroughly.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Summary: HPLC
| Compound | Expected Retention Time (min) | Key Characteristics |
| (R)-1-N-Boc-3-hydroxypiperidine | Shorter | More polar due to the hydroxyl group. |
| This compound | Longer | Less polar due to the mesylate group. |
Gas Chromatography (GC) Analysis
GC can be a rapid method for monitoring reaction completion, particularly for assessing the disappearance of the more volatile starting material. However, care must be taken due to the thermal lability of the product.
Troubleshooting Guide: GC
Q1: I'm seeing a peak for the starting alcohol but not for my mesylated product. Is the reaction not working?
A1: Not necessarily. The mesylated product may be degrading in the high-temperature GC inlet.
-
Scientific Explanation: Mesylates are good leaving groups and can be thermally unstable. At the high temperatures of a GC injection port (typically >250 °C), the product can undergo elimination to form an alkene (N-Boc-1,2,3,4-tetrahydropyridine) or other degradation products.[4]
-
Solutions:
-
Lower the Inlet Temperature: Try reducing the injector temperature in increments (e.g., to 220 °C, then 200 °C) to find a balance where the starting material still volatilizes efficiently but the product does not degrade.
-
Use a Cool On-Column Inlet: If available, this type of inlet introduces the sample directly onto the column at a lower temperature, minimizing the risk of thermal degradation.
-
Derivatization: While less common for reaction monitoring, derivatizing the product to a more thermally stable compound before injection is a possibility, though this adds complexity.
-
Confirm with a Different Technique: Use HPLC or NMR to confirm the presence of the product in your reaction mixture.
-
Q2: My chromatogram shows multiple unexpected peaks. What could they be?
A2: These could be impurities from the starting material, side products from the reaction, or degradation products from the GC analysis itself.
-
Scientific Explanation: Besides the desired mesylation, side reactions can occur. For instance, if methanesulfonyl chloride reacts with the triethylamine base, it can form byproducts. As mentioned above, thermal degradation in the GC is also a major source of unexpected peaks.
-
Solutions:
-
Analyze by GC-MS: Coupling the GC to a mass spectrometer is the most effective way to identify these unknown peaks. By examining the mass spectrum of each peak, you can determine its molecular weight and fragmentation pattern, which provides clues to its structure.
-
Run a Blank: Inject a sample of your reaction solvent and reagents (without the starting material) to identify any peaks that are not related to your reaction.
-
Check Starting Material Purity: Analyze your starting (R)-1-N-Boc-3-hydroxypiperidine to ensure it is pure.
-
Experimental Protocol: GC Method for Reaction Monitoring
-
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl/95% methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C (start here and lower if degradation is suspected).
-
Detector Temperature: 280 °C.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a vial containing 1 mL of ethyl acetate.
-
Add a small amount of a drying agent like anhydrous sodium sulfate.
-
Vortex and allow the solid to settle.
-
Transfer the supernatant to a GC vial for injection.
-
Data Summary: GC
| Compound | Expected Retention Time | Key Characteristics |
| (R)-1-N-Boc-3-hydroxypiperidine | Shorter | More volatile than the product.[5] |
| This compound | Longer | Less volatile, but prone to thermal degradation. |
| N-Boc-1,2,3,4-tetrahydropyridine | Varies | Potential elimination byproduct. |
NMR and MS Analysis
NMR spectroscopy is an invaluable tool for unambiguous structural confirmation and for quantifying the conversion of starting material to product without the need for chromatography. Mass spectrometry is essential for confirming the molecular weight of the product and identifying impurities.
Troubleshooting and FAQs: NMR/MS
Q1: How can I use ¹H NMR to determine if my reaction is complete?
A1: You can monitor the disappearance of the starting material's carbinol proton signal and the appearance of the corresponding proton signal in the product, which will be shifted downfield.
-
Scientific Explanation: The proton on the carbon bearing the hydroxyl group (H-3) in the starting material typically appears as a multiplet around 3.8-4.0 ppm. After mesylation, the electron-withdrawing effect of the mesylate group will deshield this proton, causing its signal to shift significantly downfield to approximately 4.8-5.0 ppm. You can also monitor the appearance of the mesyl group's methyl singlet, which will appear around 3.0 ppm. The large singlet for the nine equivalent protons of the Boc group should remain relatively unchanged, typically around 1.4-1.5 ppm.[6]
-
Procedure:
-
Take a ¹H NMR spectrum of your pure (R)-1-N-Boc-3-hydroxypiperidine starting material to identify the exact chemical shift of the H-3 proton.
-
Take a ¹H NMR spectrum of a crude reaction aliquot.
-
Compare the integration of the H-3 proton signal of the starting material to the H-3 proton signal of the product. The reaction is complete when the starting material signal is gone.
-
Q2: What are the key signals to look for in the ¹³C NMR spectrum?
A2: Similar to ¹H NMR, the carbon bearing the oxygen (C-3) will show a significant downfield shift upon mesylation. You will also see the appearance of a new signal for the methyl carbon of the mesylate group.
-
Scientific Explanation: The C-3 carbon in the starting alcohol will be in the range of 65-70 ppm. In the mesylated product, this carbon will be shifted downfield to around 75-80 ppm. The methyl carbon of the mesylate group will appear around 38-40 ppm. The characteristic carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm) will remain.
Q3: What ions should I look for in the mass spectrum to confirm my product?
A3: Using Electrospray Ionization (ESI) in positive mode, you should look for the protonated molecule [M+H]⁺ and potentially an adduct with sodium [M+Na]⁺.
-
Scientific Explanation: this compound has a molecular weight of 279.35 g/mol .[6][7][8] Therefore, you should look for:
-
[M+H]⁺: m/z 280.1
-
[M+Na]⁺: m/z 302.1
-
-
Fragmentation: Tandem MS (MS/MS) can provide further structural confirmation. Common fragmentation pathways for N-Boc protected piperidines involve the loss of the Boc group or parts of it.[9][10]
-
Loss of isobutylene (-56 Da) from the Boc group: m/z 224.1
-
Loss of the entire Boc group (-100 Da): m/z 180.1
-
Loss of the mesyl group (-79 Da): m/z 201.1
-
Analytical Data Summary Table
| Compound | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key MS Fragments (ESI+) [m/z] |
| (R)-1-N-Boc-3-hydroxypiperidine | 201.26 | ~3.9 (m, 1H, H-3), ~1.45 (s, 9H, Boc) | ~67 (C-3), ~80 (Boc Cq), ~28.5 (Boc CH₃) | 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |
| This compound | 279.35 | ~4.9 (m, 1H, H-3), ~3.05 (s, 3H, -OMs), ~1.46 (s, 9H, Boc) | ~78 (C-3), ~39 (-OMs), ~81 (Boc Cq), ~28.4 (Boc CH₃) | 280.1 [M+H]⁺, 302.1 [M+Na]⁺, 224.1, 180.1 |
Note: NMR chemical shifts are estimates and may vary based on solvent and other experimental conditions.
General FAQs
Q1: What are the most common impurities I should be aware of?
A1: The most common impurities include unreacted starting material, elimination byproducts (N-Boc-1,2,3,4-tetrahydropyridine), and potentially the corresponding alkyl chloride if methanesulfonyl chloride and a solvent like dichloromethane are used. If the reaction is run for too long or at elevated temperatures, degradation of the product can also occur.
Q2: How can I monitor the reaction using Thin Layer Chromatography (TLC)?
A2: TLC is a quick and effective way to get a qualitative assessment of the reaction progress.
-
Procedure:
-
Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. Since the product is less polar than the starting material, you will need a lower percentage of the polar ethyl acetate to achieve good separation. Start with a 20:80 mixture of ethyl acetate to hexanes and adjust as needed.
-
Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Visualization: The compounds are not very UV active, so you will need to use a stain. A potassium permanganate (KMnO₄) stain is effective as it will react with the alcohol starting material (giving a yellow spot on a purple background) and, to a lesser extent, the product. The starting material will have a lower Rf value (travel less up the plate) than the less polar product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Analytical Workflow Diagram
Caption: A typical workflow for monitoring the mesylation reaction.
References
- 1. tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | C12H23NO5S | CID 22647269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | C11H21NO5S | CID 24795796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hovione.com [hovione.com]
- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 6. This compound [myskinrecipes.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. labshake.com [labshake.com]
- 9. preprints.org [preprints.org]
- 10. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine: A Technical Support Guide
Welcome to the comprehensive technical support center for the synthesis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. As a key chiral intermediate in the development of various pharmaceutical agents, ensuring a high-yield, high-purity synthesis is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges and byproduct formation encountered during this procedure.
I. Troubleshooting Guide: From Low Yields to Unexpected Peaks
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.
Question 1: Why is my yield of this compound unexpectedly low?
Low yields can stem from several factors, including incomplete reaction, product degradation during workup, or the predominance of side reactions. Let's dissect the primary culprits.
Potential Cause A: Incomplete Reaction
The conversion of the hydroxyl group to a mesylate is typically rapid. However, suboptimal conditions can hinder its completion.
-
Insufficient Reagents: Ensure a slight excess of methanesulfonyl chloride (MsCl) (typically 1.1-1.5 equivalents) and a suitable base like triethylamine (TEA) (1.5-2.0 equivalents) are used. The base is crucial for neutralizing the HCl generated during the reaction.[1]
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C to control its exothermicity, allowing it to slowly warm to room temperature can be necessary to drive it to completion.[2]
-
Moisture Contamination: Methanesulfonyl chloride is highly reactive with water, leading to its decomposition and reducing the amount available for the desired reaction. Ensure all glassware is oven-dried and anhydrous solvents are used.
Troubleshooting Protocol: Optimizing for a Complete Reaction
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, (R)-1-Boc-3-hydroxypiperidine. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The mesylated product will have a higher Rf value (be less polar) than the starting alcohol.
-
Reagent Quality: Use freshly opened or properly stored methanesulfonyl chloride and triethylamine. Distill triethylamine if necessary.
-
Temperature Control: Start the reaction at 0 °C and, if TLC indicates a stalled reaction after an hour, allow the mixture to gradually warm to room temperature and stir for an additional 1-3 hours.
Potential Cause B: Product Degradation During Aqueous Workup
While mesylates are generally stable to a neutral aqueous workup, prolonged exposure or acidic/basic conditions can lead to hydrolysis back to the starting alcohol or other side reactions.[1]
-
Acidic Workup: The Boc protecting group is notoriously sensitive to acidic conditions and can be partially or fully cleaved, leading to a complex mixture of products.[3] Avoid acidic washes (e.g., HCl) if possible.
-
Basic Workup: While less common for mesylate hydrolysis, strong bases can promote elimination side reactions, especially at elevated temperatures.
Troubleshooting Protocol: Gentle Workup Procedure
-
Quenching: Carefully quench the reaction with cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: Promptly extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washes: Wash the organic layer with water and then brine to remove residual salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., < 40 °C).
Question 2: My NMR spectrum shows unexpected peaks. What are the likely byproducts?
The most common byproducts in this synthesis are the result of elimination and substitution reactions.
Byproduct A: Elimination Product (N-Boc-tetrahydropyridine)
This is often the major byproduct, arising from the base-promoted elimination of the newly formed mesylate group. The use of a non-nucleophilic, yet sufficiently strong, base like triethylamine can favor this pathway.[4]
-
Identification:
-
¹H NMR: The appearance of vinylic proton signals, typically in the range of 4.5-6.0 ppm, is a strong indicator of an alkene. For N-Boc-1,2,3,6-tetrahydropyridine, you might expect signals around 5.7-5.9 ppm for the vinylic protons.[5][6] The characteristic proton at C3 bearing the mesyloxy group in the product (a multiplet around 4.8-5.0 ppm) will be absent.
-
¹³C NMR: Expect two new signals in the sp² region (120-130 ppm).[7]
-
LC-MS: The elimination byproduct will have a molecular weight corresponding to the loss of methanesulfonic acid (CH₄SO₃, 96.11 g/mol ) from the product. The mass of N-Boc-tetrahydropyridine is approximately 183.25 g/mol .[8]
-
Byproduct B: Chlorinated Product ( (R)-1-N-Boc-3-chloropiperidine)
Methanesulfonyl chloride can act as a source of chloride ions, leading to an Sₙ2 reaction that displaces the hydroxyl group, forming a chlorinated byproduct. This is a known side reaction in mesylations.[2]
-
Identification:
-
¹H NMR: The proton at C3 will be shifted compared to the starting material and the desired product. It will likely appear as a multiplet in the region of 4.0-4.5 ppm. The characteristic mesyl group singlet (around 3.0 ppm) will be absent.
-
LC-MS: The molecular ion peak will correspond to the mass of N-Boc-3-chloropiperidine (C₁₀H₁₈ClNO₂, MW: 219.71 g/mol ).[9]
-
Byproduct C: Dimerization Products
While less common under standard mesylation conditions, piperidine derivatives can undergo dimerization, especially if the Boc group is unintentionally removed, liberating the secondary amine which can then act as a nucleophile.[10]
-
Identification:
-
LC-MS: Look for peaks with a mass corresponding to approximately twice the mass of de-protected or partially reacted intermediates.
-
NMR: The spectra will be significantly more complex.
-
Troubleshooting Workflow for Byproduct Identification
Protocol for Minimizing Byproduct Formation
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (e.g., -10 °C) to disfavor the elimination reaction, which typically has a higher activation energy.
-
Slow Addition of MsCl: Add the methanesulfonyl chloride dropwise to the solution of the alcohol and base to maintain a low instantaneous concentration of the activating agent.
-
Choice of Base: While triethylamine is common, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) can sometimes reduce elimination.
-
Use Methanesulfonic Anhydride: As an alternative to MsCl, methanesulfonic anhydride can be used. It does not produce HCl, thus avoiding the formation of the chlorinated byproduct.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Anhydrous dichloromethane (DCM) is the most commonly used and effective solvent. It is a good solvent for the starting material and reagents and is unreactive under the reaction conditions. Other aprotic solvents like tetrahydrofuran (THF) can also be used.
Q2: How can I purify the final product if elimination byproducts have formed?
Flash column chromatography on silica gel is the most effective method. The desired mesylate product is more polar than the elimination byproduct. A gradient elution with a mixture of ethyl acetate and hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) should provide good separation.
Q3: How stable is the final product, this compound?
The product is a reactive intermediate and should be used in the subsequent reaction step as soon as possible. For storage, it should be kept in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is sensitive to moisture and can degrade over time, especially at room temperature.
Q4: Can I use pyridine as the base instead of triethylamine?
Pyridine can be used as a base; however, it is also a nucleophile and can react with the newly formed mesylate, leading to the formation of a pyridinium salt byproduct. Triethylamine is generally preferred due to its lower nucleophilicity.[4]
Q5: My reaction seems to proceed via a sulfene intermediate. What does this mean for byproduct formation?
With a strong base like triethylamine, methanesulfonyl chloride can undergo an E1cb elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[4][11] The alcohol then attacks the sulfene. This pathway can sometimes compete with the direct nucleophilic attack of the alcohol on MsCl and may influence the reaction kinetics and byproduct profile, though the primary byproducts (elimination and chloride formation) remain the main concerns.
III. Key Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
(R)-1-Boc-3-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (R)-1-Boc-3-hydroxypiperidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC. If the reaction is not complete, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water (1x) and then brine (1x).
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
The crude product can be used directly for the next step if sufficiently pure, or it can be purified by flash column chromatography on silica gel.
-
Quantitative Data Summary Table
| Parameter | Typical Value | Reference |
| Molar Equivalents of MsCl | 1.1 - 1.5 | [1] |
| Molar Equivalents of TEA | 1.5 - 2.0 | [1] |
| Reaction Temperature | 0 °C to Room Temp. | [2] |
| Typical Yield | > 90% (if optimized) | - |
| Product MW | 279.35 g/mol | [12] |
| Elimination Byproduct MW | 183.25 g/mol | [8] |
| Chloro Byproduct MW | 219.71 g/mol | [9] |
Reaction Mechanism Diagram
IV. References
-
ChemicalBook. N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester(286961-14-6) 1H NMR. --INVALID-LINK--
-
Biochemical Journal. The dimerization of Δ1-piperidine-2-carboxylic acid. --INVALID-LINK--
-
Wikipedia. Methanesulfonyl chloride. --INVALID-LINK--
-
Organic Synthesis. Alcohol to Mesylate - Common Conditions. --INVALID-LINK--
-
Beilstein Journals. Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. --INVALID-LINK--
-
BenchChem. Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. --INVALID-LINK--
-
Khan Academy. Preparation of mesylates and tosylates. --INVALID-LINK--
-
University of California, Irvine. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. --INVALID-LINK--
-
Wikipedia. Tert-butyloxycarbonyl protecting group. --INVALID-LINK--
-
Synarchive. Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. --INVALID-LINK--
-
HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). --INVALID-LINK--
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. --INVALID-LINK--
-
Chem-Impex. 1-Boc-3-chloro-piperidine. --INVALID-LINK--
-
Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. --INVALID-LINK--
-
National Institutes of Health. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. --INVALID-LINK--
-
ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?. --INVALID-LINK--
-
ChemicalBook. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE(85838-94-4)FT-IR. --INVALID-LINK--
-
Sigma-Aldrich. tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate. --INVALID-LINK--
-
Google Patents. (S)-1-Boc-3-hydroxypiperidine synthesis method. --INVALID-LINK--
-
PubChem. 1-BOC-3-Aminopiperidine. --INVALID-LINK--
-
SynQuest Labs. Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. --INVALID-LINK--
-
Sigma-Aldrich. Tert-butyl 3,4-dihydropyridine-1(2h)-carboxylate. --INVALID-LINK--
-
ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. --INVALID-LINK--
-
Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. --INVALID-LINK--
-
Lab-Chemicals.Com. This compound, 98%. --INVALID-LINK--
-
ChemicalBook. N-Boc-L-valine(13734-41-3) 1H NMR spectrum. --INVALID-LINK--
-
Master Organic Chemistry. Tosylates And Mesylates. --INVALID-LINK--
-
ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. --INVALID-LINK--
-
Google Patents. Method for synthesizing 1-BOC-3-piperidone. --INVALID-LINK--
-
Thermo Fisher Scientific. N-BOC-3-piperidone, 97% 5 g. --INVALID-LINK--
-
PubChem. 3-(Boc-amino)piperidine. --INVALID-LINK--
-
Google Patents. Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. --INVALID-LINK--
-
UMassD Repository. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.. --INVALID-LINK--
-
ChemicalBook. (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 4. echemi.com [echemi.com]
- 5. N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester(286961-14-6) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate AldrichCPR 85838-94-4 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 12. journals.iucr.org [journals.iucr.org]
Technical Support Center: Catalyst and Condition Selection for Reactions with (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-1-N-Boc-3-methanesulfonyloxypiperidine (CAS 404577-34-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the success of your synthetic endeavors.
Introduction
This compound is a highly valuable intermediate in medicinal chemistry, prized for its role in constructing complex, stereochemically defined piperidine-containing structures.[1] Its utility stems from two key features: the tert-butoxycarbonyl (Boc) protecting group, which ensures stability, and the methanesulfonate (mesylate) group at the C3 position. The mesylate is an excellent leaving group, making this position highly susceptible to nucleophilic substitution, which is the primary transformation for this substrate.[1][2]
This guide focuses exclusively on the reactions at the C3 position, addressing the most common challenges and questions related to catalyst and reagent selection for successful nucleophilic substitution.
Core Principles: Understanding the Reaction Landscape
The primary reaction of this compound involves the displacement of the mesylate group by a nucleophile. This typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A critical competing pathway is E2 (bimolecular elimination) , which leads to the formation of an undesired olefin byproduct. The choice of catalyst—which in this context is almost always a base —along with the solvent and temperature, dictates the balance between these two pathways.
Diagram: SN2 vs. E2 Competing Pathways
Caption: Competing SN2 and E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the role of a "catalyst" in these reactions?
For nucleophilic substitutions on this substrate, the term "catalyst" typically refers to a base . The base plays one or both of the following roles:
-
Deprotonation of the Nucleophile: If the nucleophile is, for example, a thiol (R-SH) or a primary/secondary amine (R₂NH), the base generates the more potent anionic nucleophile (RS⁻ or R₂N⁻).
-
Acid Scavenger: As the mesylate group leaves, it eventually forms methanesulfonic acid. The base neutralizes this acid, preventing it from protonating the desired product or causing degradation of acid-sensitive functional groups, such as the N-Boc group.[3]
Q2: How do I choose the right base for my nucleophilic substitution?
The choice of base is critical to maximize the SN2 reaction and minimize the E2 side reaction.[4] The ideal base is typically non-nucleophilic and not excessively strong or sterically hindered.
| Base | Typical Use Case | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | General purpose, especially for N- or O-nucleophiles. | Inexpensive, moderately strong, low hindrance. Cesium carbonate offers higher solubility and reactivity. | Can be slow with weaker nucleophiles. |
| DIPEA / Et₃N | Used as an acid scavenger with amine nucleophiles. | Organic soluble, non-nucleophilic. | Can promote elimination if used in excess or at high temperatures. |
| DBU / DBN | When a stronger, non-nucleophilic base is needed. | Very strong, promotes difficult reactions. | High propensity to cause E2 elimination. Use with caution at low temperatures. |
| NaH | For deprotonating weakly acidic nucleophiles (e.g., alcohols, thiols). | Powerful, drives reactions to completion. | Highly reactive, requires anhydrous conditions. Can strongly promote elimination. |
Q3: I am observing a significant amount of the olefin byproduct. How can I minimize this elimination (E2) reaction?
Elimination is a common side reaction.[4] To favor substitution (SN2) over elimination (E2), consider the following adjustments:
-
Lower the Reaction Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at room temperature or 0 °C can significantly suppress elimination.
-
Choose a Weaker, Less Hindered Base: Strong, bulky bases (like DBU or potassium tert-butoxide) are excellent promoters of E2 elimination. Switch to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Select a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile stabilize the SN2 transition state more effectively than the E2 transition state, promoting the desired reaction.
-
Use a Highly Nucleophilic Reagent: A strong nucleophile will favor the SN2 pathway. For instance, using sodium azide (NaN₃) is highly effective.
Q4: My reaction is very slow or appears incomplete. What are the likely causes?
An incomplete reaction can stem from several factors:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider switching to a stronger base, but be mindful of the risk of elimination.
-
Poor Solubility: If the substrate or reagents are not fully dissolved, the reaction rate will be slow. Consider a co-solvent or switch to a solvent with better solubilizing properties like DMF or DMSO.
-
Low Temperature: While low temperatures suppress side reactions, they also slow the desired reaction. A modest increase in temperature (e.g., from room temperature to 40-50 °C) may be necessary. Monitor carefully for the onset of elimination.
-
Steric Hindrance: If your nucleophile is very bulky, the SN2 reaction will be inherently slow. Longer reaction times or higher temperatures may be required.
Q5: What is the expected stereochemical outcome of the reaction?
The SN2 reaction proceeds with a complete inversion of stereochemistry at the reacting center. Since the starting material is the (R)-enantiomer, the resulting product from a successful SN2 displacement at C3 will be the (S)-enantiomer . This is a key feature of this chiral building block, allowing for precise stereochemical control in multi-step syntheses.[1]
Troubleshooting Guide
Diagram: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Note: These are general guidelines. Optimal conditions may vary based on the specific nucleophile and substrate scale. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SN2 Displacement with an Amine Nucleophile
This protocol describes the synthesis of an (S)-N-Boc-3-(substituted amino)piperidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).
-
Add anhydrous acetonitrile or DMF to create a solution with a concentration of approximately 0.1–0.5 M.
-
Add the amine nucleophile (1.1-1.5 equiv) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM). d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired (S)-enantiomer.
Protocol 2: General Procedure for SN2 Displacement with Sodium Azide
This protocol describes the synthesis of (S)-1-Boc-3-azidopiperidine, a versatile intermediate that can be reduced to the corresponding amine.
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 - 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with extreme care.
-
To a round-bottom flask, add this compound (1.0 equiv) and sodium azide (1.5-2.0 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.2–0.5 M.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and brine to remove residual DMF. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude (S)-1-Boc-3-azidopiperidine is often of sufficient purity for subsequent reduction, but can be purified by column chromatography if necessary.
References
Validation & Comparative
A Researcher's Guide to Chiral Purity Analysis of (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Comparative Approach
In the landscape of modern drug discovery and development, the stereochemical integrity of pharmaceutical intermediates is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. For chiral molecules, even subtle variations in enantiomeric purity can lead to significant differences in pharmacological activity and toxicological profiles.[1][2] (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a key chiral building block in the synthesis of numerous therapeutic agents, is a prime example where stringent control of its stereochemistry is paramount.
This guide provides an in-depth comparison of the two leading analytical techniques for assessing the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their needs.
The Criticality of Chiral Purity in Drug Development
The human body is a chiral environment, and as such, it often interacts differently with each enantiomer of a chiral drug.[3][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[5] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that necessitate the thorough evaluation and control of stereoisomers in pharmaceutical products.[3] Therefore, the precise and accurate determination of the enantiomeric excess (e.e.) of key intermediates like this compound is a non-negotiable aspect of the drug development pipeline, ensuring the final active pharmaceutical ingredient (API) meets the required safety and efficacy standards.
Methodologies for Chiral Purity Determination
While various techniques exist for chiral analysis, including Gas Chromatography (GC) and Capillary Electrophoresis (CE), HPLC and SFC have emerged as the workhorses of the pharmaceutical industry for their robustness, versatility, and broad applicability.
Chiral High-Performance Liquid Chromatography (HPLC): The Established Standard
Chiral HPLC is a well-established and powerful technique for the separation of enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[6]
This protocol is adapted from established methods for the chiral separation of the precursor, (S)-1-Boc-3-hydroxypiperidine, with modifications to account for the methanesulfonyloxy group.[7]
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 250 mm | Polysaccharide-based CSPs are known for their excellent enantioselective recognition of a broad range of chiral compounds, including N-Boc protected piperidines. The immobilized nature of the phase allows for a wider range of solvents. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A normal-phase mobile system provides strong enantioselective interactions with the polysaccharide CSP. The ratio is optimized for a balance between resolution and analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 25 °C | Temperature is a critical parameter in chiral separations; maintaining a constant temperature ensures reproducibility. |
| Detection Wavelength | 210 nm | The Boc-protecting group provides sufficient UV absorbance at lower wavelengths for sensitive detection. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
System Suitability: Before sample analysis, a system suitability test must be performed using a racemic mixture of 1-N-Boc-3-methanesulfonyloxypiperidine. The resolution between the two enantiomer peaks should be greater than 2.0 to ensure accurate quantification.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers using the following formula: % e.e. = [(Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100
Chiral Supercritical Fluid Chromatography (SFC): A Modern Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier). The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to several advantages over HPLC.[5]
This protocol is designed as a fast and efficient screening method for the chiral purity of this compound.
Instrumentation: A standard SFC system equipped with a UV detector and a back-pressure regulator.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 1:1 mixture of Methanol and Isopropanol to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent mixture to a final concentration of 0.1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm | The same proven CSP as in the HPLC method is used. A shorter column length is often sufficient in SFC due to higher efficiency. |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) | Methanol is a common and effective modifier in SFC. The ratio provides good solvating power and selectivity. |
| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster analysis times. |
| Back Pressure | 150 bar | This pressure ensures the mobile phase remains in a supercritical state, which is crucial for the separation mechanism. |
| Column Temperature | 40 °C | A slightly elevated temperature can improve efficiency and peak shape in SFC. |
| Detection Wavelength | 210 nm | Consistent with the HPLC method for comparable detection. |
| Injection Volume | 5 µL | A smaller injection volume is often sufficient due to the focusing effects at the head of the SFC column. |
System Suitability: Similar to the HPLC method, a racemic standard is used to ensure a baseline resolution of >2.0 between the enantiomers.
Data Analysis: The calculation of enantiomeric excess is performed using the same formula as in the HPLC method.
Comparative Performance Analysis: HPLC vs. SFC
The choice between chiral HPLC and SFC often depends on the specific requirements of the analysis, such as throughput, cost, and environmental considerations. Below is a comparative summary of the expected performance of the two techniques for the analysis of this compound.
| Performance Metric | Chiral HPLC | Chiral SFC | Advantage |
| Analysis Time | ~15-20 minutes | ~3-5 minutes | SFC |
| Resolution (Rs) | > 2.0 | > 2.0 | Comparable |
| Solvent Consumption | High (n-Hexane, IPA) | Low (primarily CO₂, small amount of Methanol) | SFC |
| Environmental Impact | Higher (organic solvent waste) | Lower ("Green" chemistry) | SFC |
| Operational Cost | Higher (solvent purchase and disposal) | Lower | SFC |
| Method Development | Can be more time-consuming | Often faster due to rapid equilibration times | SFC |
| Instrument Ubiquity | Widely available | Becoming more common, but less ubiquitous than HPLC | HPLC |
| Robustness | Well-established and robust | Modern instruments are highly robust | Comparable |
Conclusion and Recommendation
Both chiral HPLC and SFC are highly effective and reliable methods for determining the enantiomeric purity of this compound. The choice of technique will ultimately be guided by the specific needs and resources of the laboratory.
Chiral HPLC remains a gold standard and is an excellent choice for laboratories where it is already well-established and high throughput is not the primary driver. Its robustness and the vast historical knowledge base make it a dependable option.
Chiral SFC , however, presents a compelling case as the superior modern alternative, particularly for high-throughput screening and in environments where sustainability and cost-efficiency are prioritized. The significant reduction in analysis time and organic solvent consumption makes it a more environmentally friendly and economical choice without compromising on analytical performance.
For laboratories equipped with both technologies, a hybrid approach can be highly effective: utilizing SFC for rapid screening and method development, and then transferring the method to either SFC or HPLC for routine quality control, depending on instrument availability and specific validation requirements.
Ultimately, the rigorous validation of any chosen method according to ICH guidelines is essential to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.[9]
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfated and sulfonated polysaccharide as chiral stationary phases for capillary electrochromatography and capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of (R)-1-N-Boc-3-methanesulfonyloxypiperidine
For Immediate Release
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. The precise determination of enantiomeric excess (ee) for key intermediates like (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a crucial component in the synthesis of various bioactive molecules, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric purity of this vital chiral intermediate.
This compound is a versatile building block utilized in asymmetric synthesis to ensure the stereochemical integrity of drug candidates.[3] Its Boc-protected amine and activated sulfonate ester functionalities allow for selective nucleophilic substitution, making it a valuable intermediate in medicinal chemistry.[3] Given that even minute amounts of the undesired (S)-enantiomer can lead to off-target effects or reduced therapeutic efficacy, robust and validated analytical methods for ee determination are critical.[2]
This guide will explore and compare the most prevalent and effective analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for determining the enantiomeric excess of this compound is a critical decision influenced by factors such as required accuracy, sensitivity, sample throughput, and available instrumentation.[1][4] Chromatographic techniques, including HPLC and SFC, are widely employed for enantioseparation due to their reliance on the differential interaction of enantiomers with a chiral stationary phase (CSP).[4][5]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) using a liquid mobile phase.[6][] | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[1][5] | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct and quantifiable signals.[8] |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with baseline-separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[9] |
| Sample Preparation | Typically straightforward dissolution in a suitable solvent. May require derivatization if the analyte lacks a chromophore.[10] | Dissolution in a suitable solvent. Derivatization is sometimes used to improve solubility or detection.[11] | Requires the addition of a chiral solvating or derivatizing agent to form diastereomers.[9] |
| Instrumentation | HPLC system with a chiral column and a UV or PDA detector.[12] | SFC system with a chiral column and a UV/PDA or mass spectrometer (MS) detector. | High-field NMR spectrometer (≥400 MHz). |
| Key Advantages | Well-established, robust, and widely available.[] High resolution and accuracy. | "Greener" alternative with reduced organic solvent consumption.[1] Faster analysis times and high efficiency.[5][13] | Provides structural information. Absolute method for quantification (qNMR) without a reference standard for the impurity. |
| Limitations | Longer run times compared to SFC. Higher consumption of organic solvents. | Higher initial instrument cost. Method development can be more complex. | Lower sensitivity compared to chromatographic methods. Requires a suitable chiral auxiliary.[8] |
In-Depth Analysis of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted method for enantiomeric separation in the pharmaceutical industry due to its robustness and reliability.[] The separation is achieved through the differential interaction between the enantiomers and a chiral stationary phase (CSP). For N-Boc protected compounds, polysaccharide-based CSPs, such as those derived from amylose or cellulose, often provide excellent enantioselectivity.[12][14]
Experimental Workflow for Chiral HPLC
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), is a common starting point for N-Boc-piperidine derivatives.
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation. For example, n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Column Temperature: The column is typically maintained at 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) where the Boc-protected compound absorbs.
-
Sample Preparation: A stock solution of the sample is prepared by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: A 10 µL injection volume is standard.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired enantiomer.[6][15]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering faster analysis times and significantly reduced consumption of organic solvents.[1][13] The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent, leads to lower viscosity and higher diffusivity, resulting in improved chromatographic efficiency.[5]
Experimental Workflow for Chiral SFC
Caption: General workflow for enantiomeric excess determination by Chiral SFC.
Detailed Experimental Protocol: Chiral SFC
-
Column: Polysaccharide-based chiral stationary phases are also commonly used in SFC.[1]
-
Mobile Phase: Supercritical CO2 with an organic modifier such as methanol, ethanol, or isopropanol. A common starting point is a gradient or isocratic elution with 5-40% modifier.
-
Flow Rate: Typically in the range of 2-5 mL/min.
-
Backpressure: Maintained at a constant pressure, for example, 150 bar.
-
Column Temperature: Usually around 35-40 °C.
-
Detection: UV/PDA or Mass Spectrometry (MS). MS detection can be advantageous for compounds with poor chromophores.
-
Sample Preparation: The sample is dissolved in the modifier solvent or a compatible solvent mixture.
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
SFC often provides complementary selectivity to HPLC, and in some cases, can resolve enantiomers that are difficult to separate by HPLC.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess that does not rely on physical separation.[8] Instead, it utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers.[16] This results in the differentiation of signals in the NMR spectrum, allowing for direct quantification by integrating the respective peaks.[9]
Logical Relationship for NMR-based ee Determination
Caption: Logical flow for ee determination using NMR with a chiral solvating agent.
Detailed Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Accurately weigh the sample of this compound (e.g., 5-10 mg) into an NMR tube.
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent. For piperidine derivatives, chiral acids or crown ethers can be effective.[17] For instance, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
While generally less sensitive than chromatographic methods, NMR is a powerful tool, especially when an enantiomerically pure standard of the impurity is not available.[18]
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for determining the enantiomeric excess of this compound is a strategic decision based on the specific requirements of the analysis.
-
Chiral HPLC is the established workhorse, offering high reliability and resolution, making it ideal for routine quality control.
-
Chiral SFC presents a compelling alternative with significant advantages in speed and reduced environmental impact, suitable for high-throughput screening and preparative separations.[13][19]
-
NMR Spectroscopy provides an orthogonal and absolute quantification method, valuable for confirming results from chromatographic techniques and for situations where reference standards are unavailable.
For comprehensive quality assurance in a drug development setting, employing at least two of these methods can provide a highly confident and robust assessment of the enantiomeric purity of this compound, ensuring the integrity of this critical chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 12. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 17. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents in Chiral Piperidine Synthesis: Beyond (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Introduction: The Central Role and Latent Challenges of a Workhorse Reagent
In the landscape of modern pharmaceutical and fine chemical synthesis, the chiral 3-substituted piperidine scaffold is a privileged motif, integral to a multitude of bioactive molecules. For years, (R)-1-N-Boc-3-methanesulfonyloxypiperidine has served as a cornerstone building block for introducing this moiety. Its appeal is straightforward: the tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, while the methanesulfonate (mesylate) at the C3 position functions as an excellent leaving group for S(_N)2 reactions. This allows for the stereospecific introduction of a wide range of nucleophiles, leading to the desired (S)-3-substituted piperidine derivatives with high fidelity.
However, reliance on a single reagent, no matter how effective, presents inherent limitations. Supply chain vulnerabilities, batch-to-batch variability, cost considerations on a process scale, and the occasional need for milder or orthogonal reaction conditions compel the modern researcher to seek viable alternatives. This guide provides an in-depth, objective comparison of the most effective alternative strategies to this compound, supported by mechanistic insights and actionable experimental data. We will explore functionally similar reagents and alternative synthetic pathways that achieve the same stereochemical outcome, empowering researchers to make informed, flexible decisions in their synthetic design.
Strategic Overview: Pathways to (S)-3-Substituted Piperidines
The primary goal when replacing this compound is to generate an (S)-3-substituted N-Boc-piperidine via nucleophilic substitution. The alternatives can be broadly categorized into three strategic approaches, each starting from a common chiral precursor, N-Boc-3-hydroxypiperidine.
Caption: Overview of synthetic strategies to access (S)-3-substituted N-Boc-piperidines.
Alternative 1: The Tosylate Analogue - A Classic Leaving Group
The most direct alternative to a mesylate is another sulfonate ester. The p-toluenesulfonate (tosylate) group is functionally very similar to the mesylate group. Both are derived from strong sulfonic acids, making them weak bases and therefore excellent leaving groups for S(_N)2 reactions.[1][2]
Causality Behind the Choice: The choice between a mesylate and a tosylate often comes down to practical, rather than electronic, considerations.
-
Reactivity: The leaving group ability of tosylate and mesylate is generally considered to be very similar, with some studies suggesting tosylate is slightly better.[3][4] The p-toluenesulfonyl group has a phenyl ring which can offer additional resonance stabilization to the departing anion, although the effect on reaction rates is often modest.
-
Physical Properties: Tosylates are often crystalline, which can be a significant advantage for purification of the intermediate sulfonate ester by recrystallization. Mesylates are more frequently oils, necessitating chromatographic purification.
-
Cost and Availability: Both methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are readily available commodity chemicals.
Experimental Protocol: Synthesis and Application of (R)-1-N-Boc-3-tosyloxypiperidine
This two-step protocol details the conversion of the alcohol to the tosylate, followed by nucleophilic substitution with azide as an example.
Step 1: Tosylation of (R)-1-N-Boc-3-hydroxypiperidine
-
To a stirred solution of (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.). The base is crucial to neutralize the HCl byproduct of the reaction.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C. The reaction is exothermic; slow addition prevents side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting alcohol is complete.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO(_3), and brine. This aqueous workup removes excess reagents and salts.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tosylate.
Step 2: Nucleophilic Substitution with Sodium Azide
-
To a solution of (R)-1-N-Boc-3-tosyloxypiperidine (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.3 M), add sodium azide (NaN(_3), 2.0 eq.). DMF is an excellent polar aprotic solvent for S(_N)2 reactions.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC. The elevated temperature is typically required to drive the substitution to completion.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). This partitions the product into the organic phase, leaving inorganic salts in the aqueous phase.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford (S)-3-azido-1-N-Boc-piperidine. [5][6]
Alternative 2: The Mitsunobu Reaction - Inversion without Activation
The Mitsunobu reaction is a powerful and elegant alternative that completely bypasses the need to form a sulfonate ester. Instead, it directly converts an alcohol into a substituted product with complete inversion of stereochemistry.[7][8] A critical distinction of this strategy is that to obtain the (S)-3-substituted piperidine, one must start with the opposite enantiomer of the alcohol, (S)-1-N-Boc-3-hydroxypiperidine .
Causality Behind the Choice: The Mitsunobu reaction is mechanistically distinct from the sulfonate displacement pathway and offers unique advantages.
-
Mild Conditions: The reaction typically proceeds at or below room temperature and under neutral conditions, making it highly suitable for sensitive substrates.
-
Stereochemical Control: The S(N)2-like mechanism ensures a clean inversion of the stereocenter at the alcohol carbon.
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can complicate purification, especially on a large scale. Additionally, the nucleophile (Nu-H) must be sufficiently acidic (typically pKa < 15) to protonate the initial betaine intermediate.[9] Common nucleophiles include carboxylic acids, phenols, imides (like phthalimide), and hydrazoic acid (HN(_3)).
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction with (S)-1-N-Boc-3-hydroxypiperidine and Phthalimide
This protocol uses phthalimide as the nitrogen source, which can be subsequently cleaved (e.g., using hydrazine in the Gabriel synthesis) to reveal the primary amine.[10]
-
To a solution of (S)-1-N-Boc-3-hydroxypiperidine (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh(_3), 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C. The order of addition is important; the alcohol, nucleophile, and phosphine are mixed first.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise. The characteristic orange color of the azodicarboxylate will fade as the reaction proceeds. A white precipitate of the hydrazine byproduct may form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. Careful selection of the eluent system is required to separate the product from TPPO and the hydrazine byproduct. Alternatively, precipitating the byproducts by adding a non-polar solvent like diethyl ether can simplify purification. The result is (R)-N-Boc-3-phthalimidopiperidine.[11]
Alternative 3: Epoxide Ring-Opening - A Convergent Approach
A third powerful strategy involves the formation of a chiral epoxide from (R)-1-N-Boc-3-hydroxypiperidine, followed by nucleophilic ring-opening. This two-step sequence provides a convergent route to the desired 3,4-disubstituted piperidine product.
Causality Behind the Choice: This pathway introduces different regiochemical considerations.
-
Mechanism: The synthesis of the epoxide first involves converting the alcohol to a good leaving group (e.g., a tosylate) and then treating with a base to effect an intramolecular S(_N)2 cyclization. The subsequent ring-opening by a nucleophile is also an S(_N)2 process.
-
Regioselectivity: Under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide (C4 in this case), which is a key predictive principle.[12] This attack proceeds with inversion of configuration at the attacked carbon.
-
Product: The ring-opening of (R)-N-Boc-3,4-epoxypiperidine at C4 with a nucleophile (Nu) will yield a trans-4-nucleo-3-hydroxypiperidine derivative. This provides a different substitution pattern than the direct displacement or Mitsunobu reactions.
Caption: Synthetic workflow for the epoxide ring-opening strategy.
Experimental Protocol: Synthesis and Ring-Opening of (R)-N-Boc-3,4-epoxypiperidine
Step 1 & 2: Epoxidation via Intramolecular Cyclization
-
Prepare (R)-1-N-Boc-3-tosyloxypiperidine as described in Alternative 1.
-
Dissolve the crude or purified tosylate (1.0 eq.) in a suitable solvent like methanol or THF. Add a base such as potassium carbonate (K(_2)CO(_3), 3.0 eq.) or sodium hydride (NaH, 1.2 eq.) at room temperature. The base deprotonates the neighboring hydroxyl group (if starting from a diol precursor not covered here) or facilitates the intramolecular cyclization. For the tosylate, a strong base promotes the intramolecular S(_N)2 reaction.
-
Stir the reaction for 12-24 hours at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the formation of the epoxide by TLC or GC-MS.
-
Filter off any inorganic salts and concentrate the filtrate. The crude epoxide is often used directly in the next step after a simple aqueous workup and extraction.
Step 3: Ring-Opening with an Amine Nucleophile
-
Dissolve the crude (R)-N-Boc-3,4-epoxypiperidine (1.0 eq.) in a protic solvent like isopropanol or ethanol.
-
Add the amine nucleophile (e.g., benzylamine, 1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) for 6-12 hours. Monitor by TLC.
-
Cool the reaction and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography to isolate the desired trans-4-(benzylamino)-1-N-Boc-piperidin-3-ol. [12]
Quantitative Comparison and Data Summary
The following table provides a side-by-side comparison of the key features of each alternative strategy. Yields are representative and can vary significantly based on the specific nucleophile and reaction conditions.
| Feature | Standard: Mesylate Displacement | Alternative 1: Tosylate Displacement | Alternative 2: Mitsunobu Reaction | Alternative 3: Epoxide Ring-Opening |
| Starting Material | (R)-1-N-Boc-3-hydroxypiperidine | (R)-1-N-Boc-3-hydroxypiperidine | (S)-1-N-Boc-3-hydroxypiperidine | (R)-1-N-Boc-3-hydroxypiperidine |
| Key Reagents | MsCl, Base | TsCl, Base | PPh(_3), DIAD/DEAD, Nu-H | TsCl, Base; then Nucleophile |
| Stereochemistry | Inversion at C3 | Inversion at C3 | Inversion at C3 | Inversion at C4 (attack site) |
| Product Type | (S)-3-Nu-piperidine | (S)-3-Nu-piperidine | (S)-3-Nu-piperidine | trans-4-Nu-3-OH-piperidine |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Good to Excellent (60-90%)[8] | Good (60-85% over 2 steps) |
| Pros | Well-established, reliable, high yields, inexpensive reagents. | Often crystalline intermediate, slightly better leaving group. | Very mild, neutral conditions; good for sensitive substrates. | Access to 3,4-disubstituted pattern, convergent. |
| Cons | Requires activation step, can generate acidic byproduct. | Requires activation step, can generate acidic byproduct. | Stoichiometric byproducts (TPPO) complicate purification. Nucleophile pKa limitations. | Multi-step, regioselectivity can be an issue with other epoxides. |
Conclusion and Authoritative Recommendations
The choice of reagent to replace this compound is not a matter of finding a universally "better" alternative, but of selecting the most appropriate strategy for the specific synthetic context.
-
For direct, reliable replacement in established procedures, (R)-1-N-Boc-3-tosyloxypiperidine is the logical choice. Its similar reactivity profile combined with the potential for easier purification of the intermediate makes it a highly attractive option.
-
When working with sensitive substrates that cannot tolerate the conditions of sulfonate ester formation or displacement, the Mitsunobu reaction is an outstanding alternative. Its mild, neutral conditions are a major advantage, provided one starts with the (S)-alcohol and can manage the purification from reaction byproducts.
-
To access the trans-3-hydroxy-4-substituted piperidine scaffold, the epoxide ring-opening strategy is the premier route. It offers a different, yet highly valuable, substitution pattern that is not directly accessible through the other methods.
By understanding the mechanistic underpinnings, practical advantages, and limitations of each of these approaches, the research scientist is well-equipped to design more robust, flexible, and efficient syntheses of valuable chiral piperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Gabriel Synthesis [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Stereochemical Integrity of (R)- and (S)-1-N-Boc-3-Methanesulfonyloxypiperidine
In the landscape of modern drug discovery, the precise control and confirmation of stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and intellectual property. Chiral piperidine scaffolds are ubiquitous in pharmaceuticals, valued for their favorable pharmacokinetic properties.[1] Among the myriad of chiral building blocks, (R)- and (S)-1-N-Boc-3-methanesulfonyloxypiperidine serve as critical intermediates. Their utility stems from the presence of a Boc-protected amine, allowing for controlled synthetic manipulations, and a methanesulfonate (mesylate) group—an excellent leaving group for nucleophilic substitution reactions. The stereocenter at the C3 position is pivotal, as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on a specific enantiomeric form.[1]
This technical guide provides a comparative analysis of the spectroscopic properties of (R)- and (S)-1-N-Boc-3-methanesulfonyloxypiperidine. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) to unambiguously differentiate between these enantiomers. The experimental protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the stereochemical integrity of their synthetic intermediates.
Synthesis Overview: From Chiral Alcohols to Mesylates
The synthesis of the title compounds typically commences with the corresponding chiral alcohols, (R)- and (S)-1-N-Boc-3-hydroxypiperidine. These precursors can be obtained through various asymmetric synthesis or resolution methods.[2][3][4][5] The subsequent methanesulfonylation is a well-established transformation that proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction.
Experimental Protocol: Methanesulfonylation of (R)-1-N-Boc-3-hydroxypiperidine
A generalized protocol for the methanesulfonylation is as follows:
-
Dissolution: Dissolve (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (Et₃N) (1.5 eq.) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction with the addition of cold water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-N-Boc-3-methanesulfonyloxypiperidine.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
An analogous procedure is followed for the (S)-enantiomer.
Spectroscopic Comparison
While standard spectroscopic techniques like ¹H and ¹³C NMR and Infrared (IR) spectroscopy are essential for structural confirmation, they are inherently "achiral" and will produce identical spectra for both enantiomers. To distinguish between the (R) and (S) forms, chiroptical spectroscopic methods are required.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Solvating Agents
In an achiral solvent such as CDCl₃, the ¹H and ¹³C NMR spectra of (R)- and (S)-1-N-Boc-3-methanesulfonyloxypiperidine are indistinguishable. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which possess distinct NMR spectra.[6][7][8] This results in the splitting of signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee). A common choice for a CSA is a chiral acid, like (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BINOL-phosphate).
Illustrative ¹H NMR Data in CDCl₃ (500 MHz)
| Assignment | (R)- or (S)-Enantiomer Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.46 | s | 9H |
| Piperidine Ring Protons | ~1.60-2.20 and 3.20-3.80 | m | 8H |
| CH -OMs | ~4.90 | m | 1H |
| -SO₂CH ₃ | ~3.05 | s | 3H |
Illustrative ¹³C NMR Data in CDCl₃ (125 MHz)
| Assignment | (R)- or (S)-Enantiomer Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.4 |
| -SO₂C H₃ | ~38.8 |
| Piperidine Ring Carbons | ~22.5, 30.0, 43.0, 44.5 |
| C -OMs | ~78.0 |
| -C (CH₃)₃ (Boc) | ~80.0 |
| C =O (Boc) | ~154.5 |
Chiral Discrimination using a CSA:
Upon addition of a chiral solvating agent, such as (R)-BINOL-phosphate, the signals for the (R)- and (S)-enantiomers will resolve. For instance, the singlet for the methanesulfonyl protons (-SO₂CH₃) at ~3.05 ppm would be expected to split into two distinct singlets. The relative integration of these new peaks directly corresponds to the enantiomeric ratio.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Assignment of Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10][11] While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images of each other—equal in magnitude but opposite in sign.[9][10] This property makes VCD an exceptionally powerful tool for the unambiguous determination of absolute configuration, especially for molecules that are oils or difficult to crystallize.[9][11][12]
The absolute configuration is assigned by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers.[9][12][13] A match between the experimental and calculated spectra confirms the absolute configuration.
Expected VCD Spectral Features:
For (R)- and (S)-1-N-Boc-3-methanesulfonyloxypiperidine, the VCD spectra would exhibit characteristic bands in the fingerprint region (1500-900 cm⁻¹). The C-O and S=O stretching vibrations of the methanesulfonate group, as well as various C-H bending modes of the piperidine ring and Boc group, are expected to give rise to distinct VCD signals. The spectrum for the (R)-enantiomer will show a specific pattern of positive and negative peaks, while the (S)-enantiomer will display the exact inverse pattern.
Electronic Circular Dichroism (ECD) Spectroscopy: Leveraging Chromophores for Chiral Analysis
ECD spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible region. For ECD to be effective, the molecule must possess a chromophore that absorbs in this region. In the case of 1-N-Boc-3-methanesulfonyloxypiperidine, the carbonyl group of the Boc protecting group acts as a suitable chromophore.
Similar to VCD, the ECD spectra of the (R)- and (S)-enantiomers will be mirror images. The sign of the Cotton effect (the characteristic positive or negative peaks in an ECD spectrum) is directly related to the stereochemistry of the molecule.
Expected ECD Spectral Features:
The n → π* transition of the carbonyl group in the Boc moiety is expected to give rise to a weak Cotton effect in the 210-230 nm region. The (R)-enantiomer might exhibit a positive Cotton effect, while the (S)-enantiomer would consequently show a negative Cotton effect of the same magnitude, or vice-versa. This provides a straightforward method for distinguishing between the two enantiomers, assuming a reference spectrum or computational data is available.
Workflow for Stereochemical Analysis
The following diagram illustrates a typical workflow for the synthesis and stereochemical verification of (R)- and (S)-1-N-Boc-3-methanesulfonyloxypiperidine.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotools.us [biotools.us]
- 10. spark904.nl [spark904.nl]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Senior Application Scientist's Perspective
(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a critical chiral building block in modern medicinal chemistry, playing a pivotal role in the synthesis of numerous pharmaceutical agents, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] The precise stereochemistry of this intermediate is often paramount to the biological activity and selectivity of the final drug substance. Consequently, the development of efficient, scalable, and enantiomerically pure synthetic routes is of significant interest to researchers and drug development professionals.
This guide provides a comparative analysis of the prevalent synthetic strategies to access this valuable intermediate, focusing on the synthesis of its immediate precursor, (R)-1-Boc-3-hydroxypiperidine. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer insights into the practical considerations for selecting the most suitable route for your research and development needs.
The Final Step: Methanesulfonylation
The conversion of (R)-1-Boc-3-hydroxypiperidine to the target molecule, this compound, is typically a straightforward and high-yielding reaction. This transformation involves the activation of the hydroxyl group as a good leaving group (mesylate) for subsequent nucleophilic substitution reactions.[3]
Typical Experimental Protocol: Methanesulfonylation
-
To a solution of (R)-1-Boc-3-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the desired product.
The core of the synthetic challenge, therefore, lies in the efficient and enantioselective synthesis of the chiral alcohol precursor. The following sections will compare the primary methodologies to achieve this.
Synthetic Routes to (R)-1-Boc-3-hydroxypiperidine
The main strategies to synthesize (R)-1-Boc-3-hydroxypiperidine can be broadly categorized into four approaches:
-
Chiral Resolution of a Racemic Mixture
-
Enzymatic and Whole-Cell Biocatalysis
-
Chiral Pool Synthesis
-
Asymmetric Synthesis from Prochiral Precursors
Below is a detailed examination of each of these routes.
Chiral Resolution of Racemic 3-Hydroxypiperidine
This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine or its N-Boc protected form using a chiral resolving agent.
Route Overview
The synthesis begins with the reduction of 3-hydroxypyridine to racemic 3-hydroxypiperidine, commonly achieved through catalytic hydrogenation.[4] The racemic amine is then reacted with a chiral acid, such as L-camphorsulfonic acid or a tartaric acid derivative, to form diastereomeric salts.[5][6] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure amine. The final step is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[1]
Logical Flow of Chiral Resolution
Caption: Workflow for Chiral Resolution.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available and inexpensive starting materials. | Theoretical maximum yield is 50% for the desired enantiomer. |
| Well-established and understood methodology. | Can be labor-intensive and time-consuming due to multiple crystallization steps. |
| The undesired enantiomer is often discarded, leading to poor atom economy. |
Enzymatic and Whole-Cell Biocatalysis
Biocatalytic methods offer a green and highly selective alternative to classical resolution. These approaches typically involve either the enzymatic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone.
Route Overview: Asymmetric Reduction
A highly efficient and increasingly popular method is the asymmetric reduction of N-Boc-3-piperidone.[7][8] This reaction is catalyzed by ketoreductases (KREDs), which are enzymes that can stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.[2][5] To regenerate the expensive cofactor, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant, is often employed.[2][9] Whole-cell systems, like Baker's yeast, can also be used and offer the advantage of containing all the necessary enzymes and cofactors.[5][10]
Logical Flow of Enzymatic Asymmetric Reduction
Caption: Enzymatic Asymmetric Reduction with Cofactor Regeneration.
Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Add N-Boc-3-piperidone, a ketoreductase enzyme, NAD(P)H, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for several hours.[5]
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the product with high enantiomeric excess.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High enantioselectivity (>99% e.e.).[2][11] | Enzymes and cofactors can be expensive. |
| High yields (often >90%).[5] | Optimization of reaction conditions (pH, temperature, substrate concentration) is crucial. |
| Environmentally friendly (mild reaction conditions, aqueous media). | Enzyme stability can be a concern under certain conditions. |
| Can be performed with whole cells, simplifying the procedure. |
Chiral Pool Synthesis
This strategy utilizes a readily available and enantiomerically pure natural product as the starting material. L-glutamic acid and (R)-glyceraldehyde acetonide are common starting points for the synthesis of piperidine derivatives.[12]
Route Overview: From L-Glutamic Acid
A representative synthesis starting from L-glutamic acid involves a series of transformations including esterification, Boc-protection of the amino group, reduction of the carboxylic acids to a diol, tosylation of the diol, and finally, a base-mediated cyclization to form the piperidine ring.
Logical Flow of Chiral Pool Synthesis from L-Glutamic Acid
Caption: Chiral Pool Synthesis from L-Glutamic Acid.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Starts with an enantiomerically pure material, ensuring the stereochemistry of the final product. | Often involves multiple synthetic steps, which can lead to lower overall yields. |
| Avoids the need for chiral resolution or asymmetric catalysis. | May require the use of expensive or hazardous reagents. |
| The overall route can be lengthy and less convergent. |
Asymmetric Synthesis from Prochiral Precursors
This approach involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in a reaction that creates the chiral center.
Route Overview
While less commonly reported for (R)-1-Boc-3-hydroxypiperidine itself, asymmetric synthesis is a powerful tool in organic chemistry. An analogous example is the asymmetric synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone.[8][13] This involves the formation of a chiral enamine using a chiral amine like (R)-α-methylbenzylamine, followed by diastereoselective reduction of the enamine and subsequent removal of the chiral auxiliary. Similar strategies involving asymmetric hydrogenation of enamines or related intermediates could be envisioned for the synthesis of the target hydroxyl compound.
Logical Flow of Asymmetric Synthesis (Illustrative)
Caption: General Workflow for Asymmetric Synthesis.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Can provide high enantioselectivity. | Development of an efficient asymmetric catalyst or selection of a suitable chiral auxiliary can be challenging. |
| Potentially more atom-economical than chiral resolution. | Chiral catalysts can be expensive (e.g., precious metal-based). |
| The removal of chiral auxiliaries adds extra steps to the synthesis. |
Comparative Summary of Synthetic Routes
| Feature | Chiral Resolution | Enzymatic Asymmetric Reduction | Chiral Pool Synthesis | Asymmetric Synthesis |
| Starting Material | Racemic 3-hydroxypiperidine | N-Boc-3-piperidone | Enantiopure natural product (e.g., L-glutamic acid) | Prochiral precursor (e.g., N-Boc-3-piperidone) |
| Key Transformation | Diastereomeric salt formation and separation | Enantioselective enzymatic reduction | Multi-step transformation of a chiral starting material | Asymmetric catalysis or use of a chiral auxiliary |
| Typical Yield | < 50% (theoretical max) | > 90% | Variable (depends on the number of steps) | Generally good to excellent |
| Enantiomeric Purity | Can be high after multiple crystallizations | Excellent (>99% e.e.) | Excellent (retains stereochemistry of starting material) | Can be excellent |
| Number of Steps | Moderate | Short | Long | Moderate |
| Scalability | Can be challenging | Good | Can be challenging due to the number of steps | Good |
| "Green" Chemistry | Poor (solvent-intensive, discards one enantiomer) | Excellent (mild conditions, aqueous media) | Moderate | Moderate to good |
| Cost-Effectiveness | Can be low for starting materials, but labor-intensive | Can be high for enzymes, but efficient | Can be high due to multi-step nature | Can be high for catalysts/auxiliaries |
Conclusion and Recommendations
The choice of synthetic route to this compound, and its key precursor (R)-1-Boc-3-hydroxypiperidine, is a critical decision that depends on the specific requirements of the project, including scale, cost, time, and available expertise.
-
For large-scale industrial production , enzymatic asymmetric reduction stands out as the most promising route due to its high yield, exceptional enantioselectivity, and environmentally friendly nature. The initial investment in enzyme screening and process optimization can lead to a highly efficient and cost-effective manufacturing process.
-
For small-scale laboratory synthesis where a variety of chiral building blocks are needed, chiral pool synthesis can be an attractive option if a suitable and affordable chiral starting material is available.
-
Chiral resolution , while a classical method, is generally less favored for new process development due to its inherent yield limitation and poor atom economy. However, it may still be a viable option for obtaining small quantities of the material if the necessary resolving agents and protocols are already established.
-
Asymmetric synthesis offers a powerful and elegant approach, but the development of a bespoke catalytic system can be resource-intensive.
Ultimately, a thorough evaluation of the pros and cons of each route, in the context of your specific project goals, will enable the selection of the most appropriate synthetic strategy for accessing this valuable chiral intermediate.
References
- 1. (R)-1-Boc-3-hydroxypiperidine | Chiral Building Block [benchchem.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 12. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]
- 13. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
A Comparative Guide to the Applications of (R)-1-N-Boc-3-Methanesulfonyloxypiperidine in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise installation of chiral centers is paramount to achieving desired pharmacological activity and minimizing off-target effects. Chiral piperidine scaffolds, in particular, are ubiquitous structural motifs found in a vast array of approved pharmaceuticals, contributing to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1][2][3][4] This guide provides an in-depth technical comparison of (R)-1-N-Boc-3-methanesulfonyloxypiperidine , a key chiral building block, against alternative synthetic strategies for the construction of enantiomerically pure 3-substituted piperidines. By examining its performance in the synthesis of key drug molecules and comparing it with other methods, we aim to provide researchers with the critical data and insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound
This compound is a versatile chiral synthon valued for its pre-defined stereochemistry at the C3 position and the presence of two key functional groups: a Boc-protected amine and a methanesulfonyloxy (mesylate) group. The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing its participation in undesired side reactions, yet it can be readily removed under acidic conditions. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, allowing for the facile introduction of diverse functionalities at the chiral center with inversion of stereochemistry. This combination of features makes it a powerful tool for the efficient and stereocontrolled synthesis of complex chiral piperidine-containing molecules.
Comparative Analysis: Synthesis of Key Pharmaceutical Agents
To objectively evaluate the utility of this compound, we will examine its application and compare it with alternative approaches in the synthesis of several important pharmaceuticals.
Case Study 1: Ibrutinib - A Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is a potent BTK inhibitor used in the treatment of certain cancers.[5] The (R)-enantiomer of its 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine core is crucial for its biological activity.
Route A: Utilizing a Chiral Mesylate Building Block
A common and efficient synthesis of the Ibrutinib core involves the use of the enantiomeric counterpart, (S)-1-N-Boc-3-methanesulfonyloxypiperidine, to generate the desired (R)-configuration at the piperidine C3 position via an SN2 reaction. This approach offers a direct and stereocontrolled route.
Experimental Protocol: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Step 1: Mesylation of (S)-1-Boc-3-hydroxypiperidine To a solution of (S)-1-Boc-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), an organic base (e.g., triethylamine) is added and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.
Step 2: Nucleophilic Substitution The resulting (S)-1-Boc-3-methanesulfonyloxypiperidine is reacted with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction proceeds via an SN2 mechanism, with the pyrazole nitrogen acting as the nucleophile, leading to the desired (R)-product with inversion of configuration.
Alternative Route B: Enzymatic Resolution
An alternative strategy involves the enzymatic resolution of a racemic intermediate. For instance, a racemic N-Boc-3-aminopiperidine can be resolved using a lipase to selectively acylate one enantiomer, allowing for their separation. While effective, this method introduces additional steps of resolution and subsequent chemical modifications, which can impact the overall yield and process efficiency.[5]
Data Comparison: Ibrutinib Synthesis
| Synthetic Strategy | Key Chiral Step | Reported Overall Yield (for piperidine fragment introduction) | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Route A: Chiral Mesylate | SN2 with (S)-mesylate | High | >99% | Stereospecific, direct, high purity | Requires enantiomerically pure starting material |
| Route B: Enzymatic Resolution | Lipase-catalyzed acylation | Moderate | >98% | Avoids chiral starting materials | Additional resolution and separation steps, lower overall yield |
Logical Relationship of Synthetic Strategies
Caption: Synthetic approaches to a key chiral intermediate of Ibrutinib.
Case Study 2: Tofacitinib - A Janus Kinase (JAK) Inhibitor
Tofacitinib is a JAK inhibitor for the treatment of rheumatoid arthritis.[6] Its efficacy is dependent on the specific stereochemistry of the 3-amino-4-methylpiperidine core.
While a direct synthesis using this compound is not the most common route for Tofacitinib, the principles of introducing chirality via a building block approach are highly relevant. The synthesis of Tofacitinib often involves the challenging construction of two contiguous stereocenters.
Route A: Chiral Pool Synthesis
One approach utilizes a chiral starting material from the "chiral pool," such as L-glutamic acid, to establish the desired stereochemistry early in the synthesis. This multi-step process involves the transformation of the amino acid into the desired piperidine ring.
Route B: Asymmetric Catalysis
More recently, advances in asymmetric catalysis have provided more direct routes. For instance, asymmetric hydrogenation of a prochiral pyridinium salt using a chiral iridium catalyst can generate the desired chiral piperidine with high enantioselectivity.[7]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
A solution of the N-protected 4-methylpyridinium salt is prepared in a suitable solvent. A chiral iridium catalyst, such as one derived from a chiral phosphine ligand, is added. The reaction is then carried out under a high pressure of hydrogen gas until the reaction is complete. This method directly establishes the desired stereocenters in a single step.
Data Comparison: Tofacitinib Intermediate Synthesis
| Synthetic Strategy | Key Chiral Step | Reported Yield (for key intermediate) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Route A: Chiral Pool | Starting from L-glutamic acid | Moderate | High dr and ee | Reliable stereocontrol from starting material | Long synthetic sequence |
| Route B: Asymmetric Catalysis | Asymmetric Hydrogenation | High | High dr and ee | Atom-economical, direct, fewer steps | Requires specialized catalyst and equipment |
Workflow for Chiral Piperidine Synthesis
Caption: Overview of synthetic strategies for chiral 3-substituted piperidines.
Conclusion: The Enduring Value of Chiral Building Blocks
The synthesis of enantiomerically pure pharmaceuticals remains a cornerstone of drug development. While various innovative methods such as asymmetric catalysis and enzymatic resolutions have emerged as powerful tools, the use of well-defined chiral building blocks like This compound continues to be a highly reliable and efficient strategy.
The primary advantage of this building block lies in its ability to deliver a pre-defined stereocenter with high fidelity through a predictable SN2 reaction. This directness often translates to shorter synthetic sequences, easier purification, and higher overall yields compared to multi-step resolution processes. For drug discovery and development teams, the commercial availability and consistent quality of such building blocks can significantly accelerate the synthesis of new chemical entities and facilitate the rapid exploration of structure-activity relationships.
Ultimately, the choice of synthetic strategy will depend on a multitude of factors, including the specific target molecule, scalability requirements, cost considerations, and available expertise. However, the data and examples presented in this guide underscore the strategic importance of this compound and its analogues as indispensable tools in the modern synthetic chemist's arsenal for the construction of complex, life-saving medicines.
References
- 1. Paper Details | Paper Digest [paperdigest.org]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1-N-Boc-3-methanesulfonyloxypiperidine
Introduction: (R)-1-N-Boc-3-methanesulfonyloxypiperidine is a key chiral intermediate utilized in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a Boc-protected amine and a methanesulfonate (mesylate) ester, makes it a valuable building block. However, these same functional groups necessitate stringent handling and disposal protocols. The mesylate is an excellent leaving group, rendering the compound reactive, and sulfonate esters as a class are known to be potent alkylating agents with potential genotoxic properties.[2][3] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin and Eye Irritation: Like many piperidine derivatives and sulfonate esters, this compound is expected to cause skin and eye irritation, and potentially severe eye damage.[4][5]
-
Toxicity: It may be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Reactivity: The methanesulfonyloxy group is a good leaving group, making the compound a potential alkylating agent. Such compounds can react with nucleophiles, including biological macromolecules, which is the basis for their potential toxicity.[3][8]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Piperidine derivatives can be harmful to aquatic life.[7]
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic if ingested, inhaled, or in contact with skin.[6] | Chemical-resistant gloves (Nitrile), Lab Coat, P2 Respirator Cartridges[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Chemical-resistant gloves (Nitrile), Lab Coat[9] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Safety goggles with side shields or a face shield.[9] |
| Target Organ Toxicity | May cause respiratory irritation.[6] | Handle only in a certified chemical fume hood.[9][10] |
Regulatory Compliance: Adherence to OSHA and EPA Standards
Disposal of laboratory chemical waste in the United States is governed by federal and state regulations. All procedures must comply with these standards to ensure safety and avoid legal penalties.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[11][12] This plan must outline specific procedures for safe handling and disposal of hazardous chemicals, including employee training and requirements for personal protective equipment.[13]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal—a system known as "cradle to grave."[14][15] Laboratories are considered hazardous waste generators and must follow strict guidelines for waste identification, accumulation, labeling, and disposal through licensed facilities.[16][17]
Step-by-Step Disposal Protocol
This protocol applies to unused this compound, contaminated materials (e.g., weigh boats, gloves, pipette tips), and solutions containing the compound.
Step 1: Segregation of Waste
-
Causality: Never mix incompatible waste streams. This compound is a non-halogenated organic solid. Mixing it with other waste types, such as strong acids, bases, or oxidizing agents, could trigger a dangerous reaction.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant").[13]
-
Keep the container in a designated satellite accumulation area within the laboratory.
-
Step 2: Handling Solid Waste
-
Causality: Minimizing the generation of dust or aerosols is critical to prevent inhalation exposure.
-
Procedure:
-
Conduct all handling of the solid compound within a certified chemical fume hood.[9]
-
Carefully place any residual solid, contaminated weigh paper, or disposable labware directly into the designated hazardous waste container.
-
Avoid actions that could create dust, such as crushing or vigorous scraping.
-
Step 3: Handling Liquid Waste (Solutions)
-
Causality: This compound may be used in solution. The solvent will dictate the precise waste stream. This protocol assumes a common organic solvent (e.g., dichloromethane, ethyl acetate).
-
Procedure:
-
Collect all solutions containing this compound in a separate, compatible, and properly labeled liquid hazardous waste container.
-
The container should be made of a material compatible with the solvent (e.g., glass or polyethylene).
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Step 4: Decontamination of Glassware
-
Causality: Residual compound on glassware poses a risk to personnel and can contaminate future experiments.
-
Procedure:
-
Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).
-
Collect this first rinse ("technical rinse") and dispose of it as hazardous liquid waste.
-
Subsequent rinses can be performed using standard laboratory detergents and water.
-
Step 5: Final Disposal
-
Causality: The chemical nature of sulfonate esters requires destruction by a licensed facility to ensure complete breakdown and prevent environmental release.
-
Procedure:
-
Ensure the hazardous waste container is securely sealed.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Complete all required waste manifest paperwork accurately. The manifest is a legal document that tracks the waste from your lab to its final destination.[16]
-
Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risk.[10]
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[6]
-
Carefully sweep the mixture into the designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
-
Clean the area with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media - Google Patents [patents.google.com]
- 3. enovatia.com [enovatia.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 10. ipgsf.com [ipgsf.com]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
